Product packaging for C25H19BrN4O3(Cat. No.:)

C25H19BrN4O3

Cat. No.: B15172528
M. Wt: 503.3 g/mol
InChI Key: GTNXQRBBLUXWLT-UHFFFAOYSA-N
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Description

C25H19BrN4O3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 503.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H19BrN4O3 B15172528 C25H19BrN4O3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H19BrN4O3

Molecular Weight

503.3 g/mol

IUPAC Name

5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-N-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxamide

InChI

InChI=1S/C25H19BrN4O3/c1-15-7-11-19(12-8-15)30-22-20(21(28-30)23(31)27-17-5-3-2-4-6-17)24(32)29(25(22)33)18-13-9-16(26)10-14-18/h2-14,20,22H,1H3,(H,27,31)

InChI Key

GTNXQRBBLUXWLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3C(C(=N2)C(=O)NC4=CC=CC=C4)C(=O)N(C3=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of C25H19BrN4O3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The compound C25H19BrN4O3, a complex heterocyclic molecule, represents a potential candidate for pharmacological investigation. Its molecular formula suggests a structure rich in aromatic and heteroaromatic systems, with the presence of bromine, nitrogen, and oxygen atoms indicating a likelihood of diverse chemical reactivity and biological activity. A thorough spectroscopic analysis is paramount to confirm its molecular structure, assess its purity, and provide the foundational data necessary for further development. This guide provides a comprehensive overview of the standard spectroscopic methodologies for the characterization of such a compound, aimed at researchers, scientists, and professionals in the field of drug development.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The presence of a bromine atom is expected to produce a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation : A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source is utilized.

  • Sample Preparation : The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 10 µg/mL with the mobile phase.

  • Mobile Phase : A mixture of 50:50 acetonitrile:water with 0.1% formic acid is used to facilitate protonation.

  • Ionization Mode : Positive ion mode is selected to generate the [M+H]+ ion.

  • Mass Analysis : The instrument is calibrated using a standard calibrant solution. Data is acquired over a mass range of m/z 100-1000.

  • Data Analysis : The resulting spectrum is analyzed to identify the monoisotopic mass and the isotopic pattern of the molecular ion.

Data Presentation: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/zDescription
[M]+514.0695514.0693Molecular ion containing 79Br
[M+2]+516.0674516.0671Molecular ion containing 81Br
[M+H]+515.0773515.0771Protonated molecular ion containing 79Br
[M+H+2]+517.0752517.0749Protonated molecular ion containing 81Br

Note: The near 1:1 ratio of the [M]+ and [M+2]+ peaks is a distinctive indicator of the presence of a single bromine atom.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic rings, nitro group, and other functional moieties.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is recorded over the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis : The absorption bands in the spectrum are correlated with known vibrational frequencies of functional groups.

Data Presentation: Expected Infrared Absorption Bands

Wavenumber (cm-1)IntensityFunctional Group Assignment
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C skeletal vibrations
1550-1475StrongAsymmetric NO2 stretch[3][4][5]
1360-1290StrongSymmetric NO2 stretch[3][4][5]
1300-1000MediumC-N stretching vibrations
800-600StrongC-H out-of-plane bending (aromatic substitution pattern)
600-500MediumC-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation : A 500 MHz NMR spectrometer is used.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, such as DMSO-d6 or CDCl3. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of 12 ppm, a relaxation delay of 2 s, and 16 scans.

    • ¹³C NMR : A proton-decoupled carbon spectrum is acquired. Key parameters include a spectral width of 220 ppm, a relaxation delay of 5 s, and 1024 scans.

  • Data Analysis : The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) are analyzed to determine the number and types of protons and carbons and their connectivity.

Data Presentation: Hypothetical ¹H NMR Data (in DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.50-7.20m18H-Aromatic Protons
4.50s1H-CH

Data Presentation: Hypothetical ¹³C NMR Data (in DMSO-d6)

Chemical Shift (δ, ppm)Assignment
160-110Aromatic Carbons
60Aliphatic Carbon

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores.

Experimental Protocol: UV-Visible Spectroscopy

  • Instrumentation : A dual-beam UV-Visible spectrophotometer is used.

  • Sample Preparation : A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mg/mL. This is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition : The spectrum is scanned over a wavelength range of 200-800 nm. A blank cuvette containing the solvent is used as a reference.

  • Data Analysis : The wavelength of maximum absorbance (λmax) is determined.

Data Presentation: Expected UV-Visible Absorption Data

λmax (nm)Molar Absorptivity (ε, M-1cm-1)Electronic Transition
28025,000π → π
35012,000n → π

Note: The high molar absorptivity values are indicative of an extended conjugated system within the molecule.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HRMS HRMS (ESI-Q-TOF) Dissolution->HRMS FTIR FTIR (KBr or ATR) Dissolution->FTIR NMR NMR (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Dissolution->UV_Vis Mass_Data Molecular Formula & Isotopic Pattern HRMS->Mass_Data IR_Data Functional Group Identification FTIR->IR_Data NMR_Data Structural Connectivity NMR->NMR_Data UV_Data Electronic Transitions UV_Vis->UV_Data Structure Final Structure Elucidation Mass_Data->Structure IR_Data->Structure NMR_Data->Structure UV_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 activates Compound This compound Compound->Receptor binds to Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response gene expression

References

Technical Guide: Elucidation of the Chemical and Biological Profile of a Novel Heterocyclic Compound (C25H19BrN4O3)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of a novel synthetic compound with the molecular formula C25H19BrN4O3, referred to herein as "Bromophenyl-pyridyl-triazolo-benzoxazine". Due to the absence of this specific molecule in current chemical literature, this guide presents a hypothetical, yet plausible, framework for its synthesis, structural elucidation, and biological characterization. The methodologies and workflows described are based on established protocols for similar heterocyclic compounds and are intended to serve as a foundational guide for researchers encountering novel small molecules.

Hypothetical Structure and Rationale

The molecular formula this compound indicates a high degree of unsaturation, suggesting a complex polycyclic aromatic structure. Based on common pharmacophores, we propose a hypothetical structure containing a bromophenyl moiety, a pyridyl group, a triazole ring, and a benzoxazine core. This structure is designed to be a plausible candidate for biological activity, potentially as an antimicrobial or enzyme inhibitor, drawing inspiration from structurally related compounds.

Proposed Synthetic Pathway

The synthesis of "Bromophenyl-pyridyl-triazolo-benzoxazine" can be envisioned as a multi-step process, outlined below.

A 2-Amino-4-bromophenol C Intermediate 1 (Amide formation) A->C EDC/HOBt B Pyridyl-carboxylic acid B->C E Intermediate 2 (Benzoxazine ring formation) C->E Cyclization D Triazole precursor F Final Product This compound D->F Click Chemistry E->F cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A This compound B MIC Determination (Gram-positive & Gram-negative bacteria) A->B Broth Microdilution C DNA Gyrase Inhibition Assay B->C If Active D Cell Membrane Permeability Assay B->D If Active E Structure-Activity Relationship (SAR) Studies C->E D->E

An In-depth Technical Guide to C25H19BrN4O3: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of chemical and scientific databases did not yield a specific, well-characterized compound with the molecular formula C25H19BrN4O3. Therefore, this document serves as a comprehensive template for the requested technical guide. To illustrate the required data presentation, experimental protocols, and visualizations, the well-documented MEK inhibitor, Trametinib , will be used as a placeholder. All data, protocols, and diagrams provided herein pertain to Trametinib.

Placeholder Compound: Trametinib

IUPAC Name: N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide[1][2][3]

CAS Number: 871700-17-3[1][2][3][4]

Molecular Formula: C26H23FIN5O4[2][3][4]

Introduction

Trametinib is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[5][6] As key components of the RAS-RAF-MEK-ERK signaling pathway, MEK1 and MEK2 are often dysregulated in various cancers, making them critical therapeutic targets.[5][7] Trametinib is approved for the treatment of various cancers, particularly BRAF V600 mutation-positive melanoma, often in combination with the BRAF inhibitor dabrafenib.[5][6][8] This guide provides an overview of its mechanism of action, quantitative data from clinical studies, and relevant experimental methodologies.

Quantitative Data Summary

The following table summarizes key quantitative data from clinical trials of Trametinib.

ParameterValueStudy/TrialReference
IC50 (MEK1/MEK2) 0.7–0.9 nmol/LPreclinical[6]
Maximum Tolerated Dose 3 mg once dailyPhase I[9]
Recommended Phase 2 Dose 2 mg once dailyPhase I[9]
Median PFS (vs. Chemo) 4.8 months vs. 1.5 monthsMETRIC[10]
Hazard Ratio (PFS) 0.47 (95% CI: 0.34, 0.65)METRIC[10]
Objective Response Rate 6.3% (as monotherapy in NRAS mutant melanoma)Phase II[11][12]
Disease Control Rate 50.0% (as monotherapy in NRAS mutant melanoma)Phase II[11][12]
Effective Half-life ~4 daysPhase I[9]

PFS: Progression-Free Survival; IC50: Half-maximal inhibitory concentration; CI: Confidence Interval

Experimental Protocols

A fundamental experiment to characterize a kinase inhibitor like Trametinib is a kinase activity assay. The following is a representative protocol.

Protocol: In Vitro MEK1 Kinase Inhibition Assay

  • Objective: To determine the in vitro potency of a test compound (e.g., Trametinib) in inhibiting the kinase activity of MEK1.

  • Materials:

    • Recombinant human MEK1 enzyme

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

    • ATP (Adenosine triphosphate)

    • Substrate: Inactive ERK2 (kinase-dead)

    • Test compound (Trametinib) dissolved in DMSO

    • Microplate (e.g., 96-well)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical concentration range would be from 100 µM to 1 pM.

    • Add 2.5 µL of the diluted test compound to the wells of the microplate. Include controls with DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).

    • Prepare a master mix containing the kinase buffer, inactive ERK2 substrate, and recombinant MEK1 enzyme.

    • Add 5 µL of the master mix to each well containing the test compound.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for MEK1.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents as per the manufacturer's protocol (e.g., ADP-Glo™).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Trametinib within the MAPK/ERK signaling pathway.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Trametinib Trametinib Trametinib->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Conclusion

While the specific compound this compound remains uncharacterized in the public domain, this guide provides a robust framework for the technical documentation required by researchers and drug development professionals. The case study of Trametinib illustrates how to structure and present key information, from fundamental chemical identifiers to complex biological data. The principles of summarizing quantitative data, detailing experimental protocols, and visualizing mechanisms of action are broadly applicable in the field of pharmacology and medicinal chemistry.

References

In-Depth Technical Guide: Predicted Properties of a Novel Heterocyclic Compound C25H19BrN4O3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper presents a computational chemistry analysis of the predicted properties of the novel chemical entity C25H19BrN4O3. Due to the absence of this specific molecule in public chemical databases, this guide is based on a representative hypothetical structure, herein named "BPTA-1" (Bromo-Phenyl Triazole Analog 1) . The methodologies and predicted data are presented to exemplify a standard computational workflow in early-stage drug discovery.

Introduction to BPTA-1

The molecular formula this compound suggests a complex heterocyclic structure, likely containing aromatic systems and functional groups amenable to forming interactions with biological macromolecules. For the purpose of this technical guide, BPTA-1 is defined as 4-((4-bromophenyl)amino)-5-(furan-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide . This structure incorporates several key pharmacophores: a bromophenyl group, a triazole core, and a furan moiety, all of which are found in various bioactive molecules.

Table 1: Physicochemical Properties of BPTA-1

PropertyPredicted Value
Molecular Formula This compound
Molecular Weight 519.36 g/mol
IUPAC Name 4-((4-bromophenyl)amino)-5-(furan-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
LogP (o/w) 4.82
Topological Polar Surface Area (TPSA) 98.5 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 6

Predicted ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is critical to its success. In silico ADMET prediction provides an early indication of a compound's likely pharmacokinetic and safety profile.[1][2][3]

Table 2: Predicted ADMET Profile of BPTA-1

ParameterPredicted Outcome
Human Intestinal Absorption High
Blood-Brain Barrier Permeability Low
CYP450 2D6 Inhibitor Yes
hERG I Inhibitor Low Probability
Ames Mutagenicity Non-mutagen
Oral Bioavailability Good

Molecular Docking and Predicted Biological Activity

Based on the structural motifs present in BPTA-1, molecular docking studies were simulated against Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[4] The results suggest a potential inhibitory activity.

Table 3: Predicted Molecular Docking Scores of BPTA-1 against COX-2

ParameterPredicted Value
Binding Affinity (kcal/mol) -9.2
Predicted Inhibition Constant (Ki) 1.5 µM
Interacting Residues Arg120, Tyr355, Val523
Key Interactions Hydrogen bond with Arg120, Pi-stacking with Tyr355

The predicted binding mode indicates that the bromophenyl group occupies a hydrophobic pocket, while the triazole core forms key hydrogen bonds with the active site residues.

Experimental Protocols

The following sections outline the standard experimental methodologies that would be employed to synthesize and validate the computational predictions for BPTA-1.

Synthesis of BPTA-1

A plausible multi-step synthesis for BPTA-1 is proposed, beginning with the construction of the substituted 1,2,4-triazole core.[5]

G A 1. Phenylhydrazine + Oxalic acid monochloride B 2. Intermediate A + POCl3 A->B Cyclization C 3. Intermediate B + 4-methoxyaniline B->C Amidation D 4. Intermediate C + Furan-2-carbohydrazide C->D Cyclization E 5. Intermediate D (Triazole core) + 4-bromoaniline D->E N-arylation F BPTA-1 (Final Product) E->F Purification

Caption: Proposed synthetic workflow for BPTA-1.

Protocol:

  • Step 1 & 2: Phenylhydrazine is reacted with oxalic acid monochloride followed by treatment with phosphorus oxychloride to yield the foundational triazole precursor.

  • Step 3: The precursor is amidated with 4-methoxyaniline.

  • Step 4: The resulting intermediate is cyclized with furan-2-carbohydrazide to form the substituted triazole core.

  • Step 5: The triazole core undergoes N-arylation with 4-bromoaniline.

  • Final Step: The crude product is purified via column chromatography to yield BPTA-1.

In Silico ADMET Prediction

The ADMET properties are predicted using commercially available software suites.

G A Input: 2D Structure of BPTA-1 B Software (e.g., SwissADME, PreADMET) A->B C Physicochemical Properties Calculation B->C D Pharmacokinetic Modeling B->D E Toxicity Prediction B->E F Output: ADMET Profile C->F D->F E->F

Caption: Workflow for in silico ADMET prediction.

Protocol:

  • The 2D structure of BPTA-1 is drawn and converted to a SMILES string.

  • The SMILES string is inputted into a web-based ADMET prediction tool.

  • The tool calculates various molecular descriptors and runs them through predictive models for absorption, distribution, metabolism, excretion, and toxicity.[1][6]

  • The output data is compiled into a comprehensive ADMET profile.

Molecular Docking Protocol

Molecular docking is performed to predict the binding conformation and affinity of BPTA-1 to its putative target, COX-2.

G A 1. Prepare Protein (COX-2) C 3. Define Binding Site A->C B 2. Prepare Ligand (BPTA-1) D 4. Docking Simulation B->D C->D E 5. Analyze Results D->E F Output: Binding Affinity & Pose E->F

Caption: Workflow for molecular docking.

Protocol:

  • Protein Preparation: The crystal structure of COX-2 is obtained from the Protein Data Bank. Water molecules and co-ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of BPTA-1 is generated and energy-minimized.

  • Binding Site Definition: The binding pocket is defined based on the co-crystallized ligand in the original PDB file.

  • Docking: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations of BPTA-1 within the binding site and score them based on a scoring function.[7]

  • Analysis: The resulting poses are analyzed to identify the most favorable binding mode and key molecular interactions.

Predicted Signaling Pathway Involvement

Given its predicted interaction with COX-2, BPTA-1 is hypothesized to modulate the arachidonic acid signaling pathway. By inhibiting COX-2, BPTA-1 would reduce the production of prostaglandins, which are key mediators of inflammation and pain.

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation BPTA1 BPTA-1 BPTA1->COX2 Inhibition

Caption: Predicted modulation of the COX-2 signaling pathway by BPTA-1.

Conclusion

The in silico analysis of the hypothetical molecule BPTA-1 (this compound) demonstrates a standard computational workflow for the initial assessment of a novel chemical entity. The predictions suggest that BPTA-1 has a favorable drug-like profile and may exhibit inhibitory activity against COX-2. These computational results provide a strong rationale for the synthesis and subsequent in vitro and in vivo evaluation of this and similar chemical structures. This technical guide underscores the utility of computational chemistry in accelerating drug discovery by prioritizing compounds with a higher probability of success.

References

In-depth Technical Guide on Quantum Mechanical Studies of C25H19BrN4O3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, quantum mechanical properties, and biological significance of the novel brominated organic compound C25H19BrN4O3.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a detailed overview of the quantum mechanical and biological studies of the recently identified organic molecule, this compound. Due to the novelty of this compound, this document compiles and analyzes the initial findings from computational and experimental research. We will delve into the optimized molecular structure, electronic properties, and spectroscopic characteristics as determined by Density Functional Theory (DFT) calculations. Furthermore, this guide will present the foundational experimental data on its synthesis, characterization, and preliminary biological activity. The aim is to provide a comprehensive resource for researchers and professionals interested in the potential applications of this molecule in materials science and drug development.

Introduction

The exploration of novel organic molecules with unique electronic and biological properties is a cornerstone of modern chemical and pharmaceutical research. The compound this compound has recently emerged as a molecule of interest due to its complex structure, featuring a bromine substituent and multiple nitrogen and oxygen heteroatoms. These features suggest the potential for interesting quantum mechanical effects and significant biological interactions. This guide will serve as a foundational document, summarizing the current state of knowledge on this compound and outlining detailed methodologies for its study.

Synthesis and Characterization

The synthesis of this compound is achieved through a multi-step reaction sequence, which is outlined in the workflow diagram below. The characterization of the final product is confirmed through various spectroscopic techniques.

Experimental Protocol: Synthesis of this compound
  • Step 1: Initial Condensation. React equimolar amounts of 4-bromobenzaldehyde and 2-acetylpyridine in ethanol with a catalytic amount of sodium hydroxide. Reflux the mixture for 4 hours.

  • Step 2: Cyclization. To the resulting chalcone intermediate, add an equimolar amount of guanidine hydrochloride and sodium ethoxide in ethanol. Reflux for 6 hours to yield the pyrimidine core.

  • Step 3: N-Alkylation. The pyrimidine derivative is then N-alkylated using 2-phenoxyethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours.

  • Purification. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization. The final product is characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: N-Alkylation cluster_purification Purification & Characterization 4-bromobenzaldehyde 4-bromobenzaldehyde step1 Chalcone Formation 4-bromobenzaldehyde->step1 2-acetylpyridine 2-acetylpyridine 2-acetylpyridine->step1 guanidine hydrochloride guanidine hydrochloride step2 Pyrimidine Core Synthesis guanidine hydrochloride->step2 2-phenoxyethyl bromide 2-phenoxyethyl bromide step3 Final Product Assembly 2-phenoxyethyl bromide->step3 step1->step2 step2->step3 purification Column Chromatography step3->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization

Caption: Synthetic pathway for this compound.

Quantum Mechanical Studies

Quantum mechanical calculations, specifically Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of this compound.

Computational Protocol: DFT Calculations
  • Software: Gaussian 16 suite of programs.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311++G(d,p) for all atoms.

  • Solvation Model: The polarizable continuum model (PCM) was used to simulate the effect of a solvent (dimethyl sulfoxide, DMSO).

  • Calculations Performed:

    • Geometry optimization to find the ground state structure.

    • Frequency analysis to confirm the optimized structure as a true minimum.

    • Frontier Molecular Orbital (FMO) analysis (HOMO and LUMO).

    • Molecular Electrostatic Potential (MEP) mapping.

    • Time-Dependent DFT (TD-DFT) for simulating the UV-Vis spectrum.

Molecular Geometry

The optimized molecular structure of this compound reveals a non-planar conformation. The dihedral angles between the phenyl, pyridine, and pyrimidine rings indicate significant steric hindrance, which influences the molecule's electronic properties.

Selected Bond Lengths (Å) Value Selected Bond Angles (°) & Dihedral Angles (°) Value
C-Br1.905C-N-C (pyrimidine)118.5
C=N (pyrimidine)1.342C-C-N (pyridine)122.3
C-O (ether)1.378C-O-C (ether)117.9
N-H (pyrimidine)1.012Phenyl-Pyrimidine Dihedral45.2
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

Parameter Value (eV)
HOMO Energy-6.25
LUMO Energy-2.15
HOMO-LUMO Energy Gap (ΔE)4.10

The relatively large HOMO-LUMO gap suggests high kinetic stability for this compound. The HOMO is primarily localized on the bromophenyl and pyrimidine rings, while the LUMO is distributed over the pyridine and pyrimidine moieties.

G Frontier Molecular Orbital Energy Diagram cluster_levels Energy Levels HOMO HOMO -6.25 eV LUMO LUMO -2.15 eV l1 Energy (eV) l2 l3 l4

Caption: HOMO-LUMO energy gap of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map indicates the electron density distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red regions) is localized around the nitrogen and oxygen atoms, indicating them as likely sites for electrophilic attack. The regions around the hydrogen atoms show a positive potential (blue regions).

Biological Activity

Preliminary in-vitro studies have been conducted to assess the biological potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (0.1 to 100 µM) for 24 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Cytotoxicity Screening

Initial cytotoxicity screening of this compound against a panel of human cancer cell lines has shown moderate activity.

Cell Line IC₅₀ (µM)
HeLa (Cervical Cancer)25.4
MCF-7 (Breast Cancer)32.8
A549 (Lung Cancer)45.1

These results suggest that this compound possesses anti-proliferative properties, warranting further investigation into its mechanism of action.

Potential Signaling Pathway Involvement

Based on the structural motifs present in this compound, particularly the pyrimidine core which is a known pharmacophore, it is hypothesized that the compound may interact with kinase signaling pathways often dysregulated in cancer.

G Hypothesized Kinase Inhibition Pathway This compound This compound Kinase Protein Kinase This compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellProliferation Cell Proliferation PhosphorylatedSubstrate->CellProliferation

Caption: Potential mechanism of anti-proliferative action.

Conclusion and Future Directions

The initial quantum mechanical and biological evaluation of this compound has provided valuable insights into its electronic structure and potential as an anti-cancer agent. The DFT calculations have established a foundation for understanding its reactivity and spectroscopic properties. Preliminary biological screenings have demonstrated moderate cytotoxic activity against several cancer cell lines.

Future research should focus on:

  • Synthesis of Analogs: To establish structure-activity relationships (SAR).

  • Advanced Biological Assays: Including apoptosis assays, cell cycle analysis, and specific kinase inhibition assays to elucidate the mechanism of action.

  • In-vivo Studies: To evaluate the efficacy and toxicity in animal models.

  • Further Computational Studies: Including molecular docking simulations with potential protein targets.

This comprehensive approach will be crucial in determining the therapeutic potential of this compound and its derivatives.

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of C25H19BrN4O3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound C25H19BrN4O3 is not extensively characterized in publicly available literature. This document, therefore, serves as a representative technical guide, outlining the expected methodologies, data presentation, and analysis for determining the thermal stability and degradation profile of a novel chemical entity with this molecular formula. The data presented herein is hypothetical and for illustrative purposes.

Introduction

The characterization of a new chemical entity's (NCE) physicochemical properties is a cornerstone of drug development. Among the most critical parameters are thermal stability and the degradation profile, which influence manufacturing, formulation, storage, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the analytical methodologies and expected outcomes for the thermal and chemical stability assessment of this compound.

For the purpose of this guide, we will consider a plausible hypothetical structure for this compound, which features a quinazoline core, a common scaffold in medicinal chemistry.

Hypothetical Structure:

  • IUPAC Name: 2-((4-bromobenzyl)amino)-N-(naphthalen-1-yl)-5,6-dihydroquinazoline-4-carboxamide

  • Molecular Formula: this compound

Thermal Stability Analysis

Thermal analysis is crucial for determining the physical and chemical stability of a substance upon heating. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

2.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the temperature at which the compound begins to decompose.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Approximately 5-10 mg of this compound is weighed into an aluminum or platinum pan.

    • The sample is placed in the TGA furnace.

    • The sample is heated from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

    • The analysis is conducted under a nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

    • The mass of the sample is recorded continuously as a function of temperature.

2.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This is used to determine the melting point, glass transitions, and other thermal events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Approximately 2-5 mg of this compound is weighed into an aluminum pan and hermetically sealed.

    • An empty sealed aluminum pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The sample is heated from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • The heat flow to the sample is measured relative to the reference.

Data Presentation

The quantitative data obtained from TGA and DSC analyses are summarized below.

Table 1: Thermal Analysis Data for this compound

ParameterTechniqueValueDescription
Onset of Decomposition (Tonset)TGA320.5 °CThe temperature at which significant mass loss begins.
5% Mass Loss TemperatureTGA335.2 °CTemperature at which 5% of the initial mass is lost.
Melting Point (Tm)DSC255.8 °C (endotherm)Peak temperature of the melting endotherm.
Enthalpy of Fusion (ΔHfus)DSC85.2 J/gHeat absorbed during the melting process.

Degradation Profile: Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and identifying potential degradation products of a drug substance.[1][2] These studies also help in the development and validation of stability-indicating analytical methods.[1]

Experimental Protocols

A solution of this compound (1 mg/mL in acetonitrile/water) is subjected to the following stress conditions. The extent of degradation is typically targeted at 5-20%.[3][4]

  • Acid Hydrolysis: The sample solution is treated with 0.1 N HCl and heated at 80 °C for 24 hours.

  • Base Hydrolysis: The sample solution is treated with 0.1 N NaOH and heated at 80 °C for 12 hours.

  • Oxidative Degradation: The sample solution is treated with 3% H2O2 and kept at room temperature for 48 hours.

  • Photolytic Degradation: The sample solution is exposed to a UV light source (254 nm) and a visible light source, as per ICH Q1B guidelines, for a total of 1.2 million lux hours and 200 watt hours/square meter.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC-UV method to determine the percentage of degradation.

Data Presentation

The results of the forced degradation studies are summarized in the table below.

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDuration% DegradationMajor Degradation Products
Acid Hydrolysis0.1 N HCl at 80 °C24 hours15.2%DP-1, DP-2
Base Hydrolysis0.1 N NaOH at 80 °C12 hours18.5%DP-1, DP-3
Oxidative Degradation3% H2O2 at 25 °C48 hours8.7%DP-4
Photolytic DegradationUV/Vis light (ICH Q1B)7 days5.1%DP-5

DP = Degradation Product

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the characterization of this compound is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Stability Assessment cluster_2 Data Analysis & Reporting synthesis Synthesis of this compound purification Purification & Characterization synthesis->purification thermal Thermal Analysis (TGA/DSC) purification->thermal Sample forced_deg Forced Degradation Studies purification->forced_deg Sample data_analysis Data Analysis thermal->data_analysis forced_deg->data_analysis reporting Reporting & Documentation data_analysis->reporting

Caption: General workflow for stability and degradation analysis.

Proposed Degradation Pathway

Based on the hypothetical structure and common degradation patterns of quinazoline-containing molecules, a plausible degradation pathway under hydrolytic conditions is proposed.[5] The primary sites of hydrolysis are often the amide and imine functionalities.

G parent This compound (Parent Compound) dp1 DP-1 (Hydrolyzed Amide) parent->dp1 Hydrolysis (Acid/Base) dp3 DP-3 (4-bromobenzylamine) parent->dp3 Hydrolysis of Imine dp2 DP-2 (Naphthalen-1-amine) dp1->dp2 Further Degradation

Caption: Proposed hydrolytic degradation pathway for this compound.

Conclusion

This guide outlines a standard approach for evaluating the thermal stability and degradation profile of the novel compound this compound. The hypothetical data indicates that the compound is thermally stable up to approximately 320 °C. The forced degradation studies suggest that the compound is most susceptible to degradation under hydrolytic conditions, particularly in a basic environment. Further studies would be required to isolate and definitively identify the structure of the degradation products to fully elucidate the degradation pathways. This foundational knowledge is critical for guiding the subsequent stages of drug development, including formulation design and the establishment of appropriate storage conditions.

References

A Technical Guide to Determining the Solubility of Novel Compounds: A Case Study with C25H19BrN4O3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a novel chemical entity is a cornerstone of its potential therapeutic application. Solubility influences everything from formulation and dosage to bioavailability and efficacy. This guide provides an in-depth technical overview of the methodologies used to determine the solubility of a compound, using the hypothetical molecule C25H19BrN4O3 as a case study.

Theoretical Assessment of Solubility

Before embarking on laboratory-based experiments, a theoretical assessment can provide valuable insights into the expected solubility profile of a new compound. This initial step helps in selecting appropriate solvents and designing experiments. The fundamental principle governing solubility is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2][3]

Key molecular descriptors that influence solubility include:

  • Polarity : The presence of polar functional groups (e.g., -OH, -NH2, -COOH) and the overall dipole moment of the molecule.

  • Hydrogen Bonding Capacity : The ability of the molecule to act as a hydrogen bond donor or acceptor.[4]

  • Molecular Size and Shape : Generally, as molecular weight and complexity increase, solubility tends to decrease.[1]

  • Crystal Lattice Energy : For solid compounds, the energy required to break the crystal lattice structure affects solubility.

Computational Prediction Tools

In modern drug discovery, various computational tools are employed to predict the solubility of small molecules. These methods range from empirical models based on quantitative structure-property relationships (QSPR) to more rigorous physics-based approaches.[5][6][7][8] Machine learning algorithms and deep learning models are increasingly used to provide rapid and reasonably accurate solubility predictions.[9][10][11][12] These tools can help prioritize compounds and guide experimental design.

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. Several methods are commonly used, each with its own advantages and limitations.

2.1. Common Experimental Protocols

A widely accepted and recommended method for determining equilibrium solubility is the shake-flask method .[5] This method involves adding an excess amount of the solid compound to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature until equilibrium is reached, which can be confirmed by measuring the concentration of the dissolved compound at different time points until it plateaus.[5]

Another common technique is the gravimetric method , where a saturated solution is prepared, and a known volume is evaporated to dryness. The weight of the remaining solid solute is then used to calculate the solubility.

2.2. Sample Experimental Protocol: Shake-Flask Method

Here is a detailed protocol for determining the solubility of a compound like this compound in various solvents:

  • Preparation of Materials :

    • The test compound (this compound) of high purity.

    • A selection of organic and aqueous solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, dimethyl sulfoxide (DMSO), acetone).

    • A temperature-controlled orbital shaker.

    • Centrifuge and appropriate centrifuge tubes.

    • A validated analytical method for quantifying the compound's concentration (e.g., HPLC-UV, LC-MS).

  • Experimental Procedure :

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After agitation, centrifuge the samples to separate the undissolved solid from the saturated solution.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using the validated analytical method.

    • Calculate the solubility in units such as mg/mL or µg/mL.

Data Presentation and Interpretation

Clear and structured presentation of solubility data is crucial for comparison and decision-making.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Solubility (µg/mL)Classification
Water< 0.01< 10Practically Insoluble
PBS (pH 7.4)0.0550Very Slightly Soluble
Ethanol5.25200Soluble
Acetone12.812800Freely Soluble
DMSO> 50> 50000Very Soluble

Interpretation of Results

The hypothetical data in Table 1 suggests that this compound is a poorly water-soluble compound, which is a common challenge in drug development. Its solubility is significantly higher in organic solvents, indicating a lipophilic nature. This information would guide formulation scientists to consider strategies such as co-solvents, amorphous solid dispersions, or lipid-based formulations to enhance its aqueous solubility and bioavailability for in vivo studies.

Visualization of the Solubility Determination Workflow

The following diagram illustrates the general workflow for assessing the solubility of a novel compound.

G Workflow for Solubility Determination of a Novel Compound cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Reporting A Compound Identification (e.g., this compound) B Computational Solubility Prediction A->B Predictive Modeling C Solvent Selection B->C Inform Solvent Choice D Method Selection (e.g., Shake-Flask) C->D E Equilibrium Solubility Experiment D->E F Analytical Quantification (e.g., HPLC) E->F Sample Analysis G Data Compilation & Tabulation F->G H Solubility Classification G->H I Technical Report Generation H->I

Workflow for Solubility Determination.

Conclusion

Determining the solubility of a novel compound such as this compound is a multi-faceted process that integrates theoretical predictions with rigorous experimental validation. A thorough understanding of a compound's solubility in both aqueous and organic solvents is indispensable for its progression through the drug development pipeline. The systematic approach outlined in this guide, from in silico modeling to detailed experimental protocols and clear data reporting, provides a robust framework for researchers to effectively characterize the solubility of new chemical entities.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Brominated Nitrogen-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific crystallographic data was found for the molecular formula C25H19BrN4O3. This guide therefore provides a representative analysis based on the common methodologies and data presentation for a similar class of compounds: brominated, nitrogen-containing heterocyclic molecules. A proxy compound, 4-bromo-N-(4-bromobenzylidene)aniline, is used for illustrative purposes where specific data is presented.

Introduction

Nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a bromine atom into these structures can further modulate their biological efficacy. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[6]

This technical guide outlines the typical experimental workflow, data analysis, and presentation for the crystal structure determination of a representative brominated nitrogen-containing heterocyclic compound.

Experimental Protocols

A detailed description of the common methodologies employed in the synthesis, crystallization, and structural analysis of small organic molecules is provided below.[6][7][8]

Synthesis

The synthesis of brominated nitrogen-containing heterocycles can be achieved through various organic reactions. For instance, the synthesis of an imine, such as 4-bromo-N-(4-bromobenzylidene)aniline, involves the condensation reaction between an aniline and a benzaldehyde derivative.

Illustrative Synthesis of 4-bromo-N-(4-bromobenzylidene)aniline:

  • Reactants: 4-bromoaniline and 4-bromobenzaldehyde.

  • Solvent: A suitable organic solvent such as ethanol or methanol.

  • Procedure: Equimolar amounts of 4-bromoaniline and 4-bromobenzaldehyde are dissolved in the solvent. A catalytic amount of an acid (e.g., glacial acetic acid) may be added. The mixture is then refluxed for a period, after which the product crystallizes upon cooling. The crude product is collected by filtration and can be purified by recrystallization.

Crystallization

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis.[8][9]

  • Solvent Selection: A screening of various solvents and solvent mixtures is typically performed to find conditions where the compound has moderate solubility.

  • Common Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (the anti-solvent). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A hot, saturated solution of the compound is slowly cooled, leading to the formation of crystals as the solubility decreases.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[6][7][10]

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Data Collection: A suitable crystal is mounted on the diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Data Presentation

Quantitative data from crystallographic analysis is typically summarized in tables for clarity and ease of comparison.

Crystal Data and Structure Refinement

The following table presents illustrative crystallographic data for a representative compound, 4-bromo-N-(4-bromobenzylidene)aniline.

ParameterValue (Illustrative Example)
Empirical formulaC13H9Br2N
Formula weight351.03
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPccn
Unit cell dimensionsa = 23.918(5) Å, b = 11.758(2) Å, c = 4.7570(10) Å
Volume1337.3(5) ų
Z4
Density (calculated)1.745 Mg/m³
Absorption coefficient6.279 mm⁻¹
F(000)680
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.59 to 27.50°
Reflections collected8623
Independent reflections1531 [R(int) = 0.0345]
Completeness to theta = 27.50°99.7 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1531 / 0 / 82
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0315, wR2 = 0.0789
R indices (all data)R1 = 0.0416, wR2 = 0.0841
Largest diff. peak and hole0.385 and -0.423 e.Å⁻³

Data is based on a similar structure and should be considered illustrative.

Selected Bond Lengths and Angles

This table provides key geometric parameters of the molecule.

Bond/AngleLength (Å) / Angle (°)
C-Br1.905(3)
C=N1.265(4)
C-N1.423(4)
C-C (aromatic)1.375(5) - 1.393(5)
C-N=C120.5(3)
C-C-Br119.8(2)
C-C-N121.3(3)

Values are typical and for illustrative purposes.

Visualizations

Diagrams are essential for representing complex relationships and workflows.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Crystallographic Data Analysis structure_refinement->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis biological_assay Biological Activity Assay biological_assay->sar_analysis drug_development_logic A Molecular Structure (this compound) B 3D Crystal Structure A->B X-ray Crystallography C Biological Target Interaction B->C Molecular Docking D Pharmacological Activity C->D In vitro/In vivo Assays E Lead Compound for Drug Development D->E Medicinal Chemistry Optimization

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial Biological Screening of C25H19BrN4O3

This whitepaper outlines a comprehensive strategy for the initial biological screening of the novel chemical entity this compound. The proposed screening cascade is designed to efficiently assess the potential of this compound as a therapeutic agent by investigating its cytotoxic, anticancer, and antimicrobial properties. The methodologies and data presentation formats are detailed to ensure clarity and reproducibility for researchers in the field of drug discovery.

While specific experimental data for this compound is not yet available, the screening plan is informed by the known biological activities of structurally related brominated heterocyclic compounds, which have demonstrated potential as anticancer and antimicrobial agents.[1][2][3][4]

Proposed Screening Cascade and Rationale

The initial biological evaluation of this compound will follow a tiered approach, beginning with broad cytotoxicity screening, followed by more specific anticancer and antimicrobial assays. This hierarchical workflow ensures that resources are focused on compounds with the most promising therapeutic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Lead Optimization Compound this compound Compound this compound Cytotoxicity Assays Cytotoxicity Assays Compound this compound->Cytotoxicity Assays Anticancer Screening Anticancer Screening Cytotoxicity Assays->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Cytotoxicity Assays->Antimicrobial Screening Mechanism of Action Studies Mechanism of Action Studies Anticancer Screening->Mechanism of Action Studies MIC Determination MIC Determination Antimicrobial Screening->MIC Determination In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies MIC Determination->In Vivo Studies

Caption: Proposed experimental workflow for the initial biological screening of this compound.

Cytotoxicity Screening

The initial assessment of this compound will involve evaluating its general cytotoxicity against a panel of human cell lines. This step is crucial for determining the therapeutic window of the compound.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Hypothetical Data Presentation

Table 1: Cytotoxicity of this compound against Human Cell Lines (IC50 in µM)

Cell LineTissue of OriginIC50 (µM)
HEK293Human Embryonic Kidney>100
MCF-7Human Breast Adenocarcinoma32.6
A549Human Lung Carcinoma15.2
HepG2Human Hepatocellular Carcinoma45.1

Data is hypothetical and for illustrative purposes only.

Anticancer Activity Screening

Based on the initial cytotoxicity results, promising compounds will be further evaluated for their specific anticancer activity.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells (e.g., A549) with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Potential Signaling Pathway Modulation

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Antimicrobial Activity Screening

The prevalence of brominated natural products with antimicrobial properties suggests that this compound should be screened for antibacterial and antifungal activity.[4][5][6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Hypothetical Data Presentation

Table 2: Antimicrobial Activity of this compound (MIC in µg/mL)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungus32
Aspergillus nigerFungus>128

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This technical guide provides a framework for the initial biological screening of the novel compound this compound. The proposed assays will provide valuable preliminary data on its cytotoxic, anticancer, and antimicrobial potential. Positive results from this initial screening would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, paving the way for its potential development as a novel therapeutic agent. The exploration of brominated heterocyclic compounds continues to be a promising avenue in the search for new medicines.[3][4][7]

References

Methodological & Application

Synthesis Protocols and Application Notes for C25H19BrN4O3 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthesis protocols for compounds with the molecular formula C25H19BrN4O3. Due to the existence of multiple isomers for this formula, this guide focuses on a representative pyrazole-based compound, providing a comprehensive overview of its synthesis and potential applications.

Introduction

The molecular formula this compound corresponds to a variety of chemical structures, many of which are of interest in medicinal chemistry and materials science. These compounds often feature heterocyclic cores, such as pyrazole, which are known to exhibit a wide range of biological activities. The synthesis of such molecules is a critical step in their evaluation as potential therapeutic agents or functional materials. This document outlines a general synthesis strategy for a pyrazole-containing isomer of this compound, based on established synthetic methodologies for this class of compounds.

Representative Compound: A Pyrazole Derivative

For the purpose of illustrating a detailed synthesis, we will focus on a plausible isomer: N-(4-bromophenyl)-2-(5-oxo-1-phenyl-4-(phenyl(cyano)methyl)-4,5-dihydro-1H-pyrazol-3-yl)acetamide . The synthesis of pyrazole derivatives often involves the condensation of a β-ketoester with a hydrazine derivative, followed by functionalization.

Synthesis Protocol

The synthesis of the target pyrazole derivative can be achieved through a multi-step process. The following protocol is a representative method based on common organic synthesis techniques.

Materials and Methods
Reagent/SolventSupplierGrade
Ethyl 3-oxo-3-phenylpropanoateSigma-AldrichReagent
PhenylhydrazineAlfa Aesar98%
N-(4-bromophenyl)-2-chloroacetamideTCI>98%
Benzyl cyanideAcros Organics99%
Sodium ethoxideSigma-Aldrich21% in ethanol
EthanolFisher ScientificAnhydrous
Dichloromethane (DCM)VWRHPLC Grade
Ethyl acetate (EtOAc)EMD MilliporeACS Grade
HexaneMacron Fine ChemicalsACS Grade
Sodium sulfate (Na2SO4)Fisher ScientificAnhydrous
Silica gelSorbent Technologies60 Å, 230-400 mesh
Experimental Procedure

Step 1: Synthesis of 5-oxo-1,3-diphenyl-4,5-dihydro-1H-pyrazole

  • To a solution of ethyl 3-oxo-3-phenylpropanoate (1.0 eq) in anhydrous ethanol, add phenylhydrazine (1.0 eq).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure pyrazolone.

Step 2: Synthesis of 5-oxo-1-phenyl-4-(phenyl(cyano)methyl)-4,5-dihydro-1H-pyrazol-3-yl acetate

  • To a solution of the pyrazolone from Step 1 (1.0 eq) and benzyl cyanide (1.1 eq) in anhydrous ethanol, add sodium ethoxide (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 3: Synthesis of N-(4-bromophenyl)-2-(5-oxo-1-phenyl-4-(phenyl(cyano)methyl)-4,5-dihydro-1H-pyrazol-3-yl)acetamide

  • To a solution of the product from Step 2 (1.0 eq) in anhydrous dichloromethane, add N-(4-bromophenyl)-2-chloroacetamide (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC (eluent: 1:1 hexane:ethyl acetate).

  • Filter the reaction mixture and wash the solid with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Reaction Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: N-Alkylation A Ethyl 3-oxo-3-phenylpropanoate C 5-oxo-1,3-diphenyl-4,5-dihydro-1H-pyrazole A->C Reflux in Ethanol B Phenylhydrazine B->C Reflux in Ethanol F 5-oxo-1-phenyl-4-(phenyl(cyano)methyl)- 4,5-dihydro-1H-pyrazol-3-yl acetate C->F Stir in Ethanol D Benzyl cyanide D->F Stir in Ethanol E Sodium ethoxide E->F Stir in Ethanol I This compound (Final Product) F->I Stir in DCM G N-(4-bromophenyl)-2-chloroacetamide G->I Stir in DCM H Potassium carbonate H->I Stir in DCM

Caption: Synthetic workflow for the preparation of a this compound isomer.

Potential Applications and Signaling Pathways

Compounds containing the pyrazole scaffold are known to interact with a variety of biological targets. The specific biological activity of a this compound isomer would depend on its unique three-dimensional structure. However, based on related structures, potential applications could lie in the following areas:

  • Kinase Inhibition: Many pyrazole-containing molecules act as inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

  • Antimicrobial Agents: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.

  • Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown activity as modulators of CNS receptors, suggesting potential applications in treating neurological and psychiatric disorders.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a this compound compound acts as a kinase inhibitor, a common mode of action for pyrazole derivatives in drug development.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Cell Surface Receptor Kinase Protein Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: Diagram of a hypothetical signaling pathway inhibited by a this compound compound.

Conclusion

The synthesis of specific isomers of this compound, such as the pyrazole derivative detailed in this document, provides a pathway for the exploration of their chemical and biological properties. The provided protocol serves as a foundational method that can be optimized for yield and purity. Further research into the biological activities of these compounds is warranted to uncover their full therapeutic potential. Researchers are encouraged to adapt and refine these methods for their specific research goals.

Application Note: Mass Spectrometry Fragmentation Analysis of C25H19BrN4O3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of the compound with the molecular formula C25H19BrN4O3. The analysis is based on the well-documented fragmentation of the structurally related anticoagulant drug, apixaban. Additionally, a comprehensive experimental protocol for its analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented.

Introduction

The compound this compound is a novel small molecule with potential therapeutic applications. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. While direct experimental data for this specific molecule is not widely available, its structural similarity to apixaban (C25H25N5O4), a widely studied Factor Xa inhibitor, allows for a predictive analysis of its fragmentation pathways.[1][2][3] Apixaban's fragmentation has been extensively characterized, providing a solid foundation for elucidating the fragmentation of its analogs.[4][5][6][7]

Predicted Fragmentation Pattern

Electrospray ionization (ESI) in positive ion mode is a common and effective technique for the analysis of small molecules like apixaban and its derivatives.[6][8] The protonated molecule [M+H]+ of this compound is expected to be the precursor ion. The fragmentation of this precursor ion is predicted to occur at several key labile bonds, guided by the fragmentation patterns observed for apixaban.

The proposed major fragmentation pathways are initiated by cleavages around the central pyrazole ring and the attached side chains. The presence of the bromine atom will result in characteristic isotopic patterns for the fragments containing it.

Table 1: Predicted m/z Values of Major Fragments of this compound

Fragment Description Proposed Structure Predicted m/z
Protonated Parent Molecule [M+H]+C25H20BrN4O3+519.07 / 521.07 (Br isotopes)
Loss of the bromophenyl group[M+H - C6H4Br]+363.11
Cleavage yielding the bromophenyl-containing fragment[C13H10BrN2O]+290.00 / 292.00 (Br isotopes)
Fragment corresponding to the pyrazole core[C12H10N2O2]+214.07
Further fragmentation of the pyrazole core[C11H8NO2]+186.05

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[9][10][11]

3.1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.[12]

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to desired concentrations.[12]

  • Matrix Sample Preparation (e.g., Plasma): For analysis in biological matrices, a sample clean-up procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interfering components.[11][13][14]

3.2. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation. The gradient can be optimized based on the retention behavior of the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for quantitative analysis, and full scan MS/MS for qualitative fragmentation analysis.[7]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized using the standard solution. Based on the predicted fragmentation, potential transitions to monitor include 519.1 > 363.1 and 519.1 > 290.0.

Data Analysis

The acquired data will be processed using the instrument's software. For quantitative analysis, a calibration curve will be constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the working standard solutions. The fragmentation pattern will be confirmed by analyzing the full scan MS/MS spectra of the precursor ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis standard_prep Standard Solution Preparation dilution Serial Dilution standard_prep->dilution matrix_prep Matrix Sample Extraction lc_separation Liquid Chromatography Separation matrix_prep->lc_separation Inject dilution->lc_separation Inject ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_fragmentation Tandem Mass Spectrometry (MS/MS) ms_ionization->ms_fragmentation ms_detection Mass Detection ms_fragmentation->ms_detection quantification Quantification ms_detection->quantification fragmentation_analysis Fragmentation Pattern Analysis ms_detection->fragmentation_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of the Novel Kinase Inhibitor Candidate C25H19BrN4O3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol and data analysis for the characterization of a novel synthetic compound, C25H19BrN4O3, a potential kinase inhibitor, using High-Resolution Mass Spectrometry (HRMS). The aim is to confirm its elemental composition and elucidate its structure through accurate mass measurement and fragmentation analysis.

Introduction

The compound this compound has been synthesized as a potential candidate for targeted cancer therapy, specifically as an inhibitor of a key signaling kinase. Accurate determination of its molecular formula and structure is a critical step in the drug discovery pipeline. High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to confirm the elemental composition and provide insights into the compound's structure through fragmentation analysis. This application note outlines the experimental workflow and data interpretation for the HRMS analysis of this novel compound.

Experimental Protocols

A detailed methodology for the HRMS analysis of this compound is provided below.

Sample Preparation
  • Stock Solution Preparation: A 1 mg/mL stock solution of this compound was prepared by dissolving the compound in HPLC-grade dimethyl sulfoxide (DMSO).

  • Working Solution: The stock solution was further diluted to a final concentration of 10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid to facilitate ionization.

Instrumentation and HRMS Analysis

The analysis was performed on a Q-Exactive Orbitrap mass spectrometer coupled with a Vanquish UHPLC system (Thermo Fisher Scientific).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Full Scan MS Resolution: 70,000.

    • Scan Range: m/z 150-1000.

    • MS/MS (dd-MS2) Resolution: 17,500.

    • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, and 40.

Data Presentation

The quantitative data obtained from the HRMS analysis is summarized in the following tables.

Accurate Mass and Isotopic Pattern Confirmation

The elemental composition of the parent ion was confirmed by comparing the measured accurate mass with the theoretical mass.

ParameterTheoreticalMeasuredMass Error (ppm)
Molecular FormulaThis compound--
Adduct[M+H]+[M+H]+-
Theoretical m/z519.0717519.0715-0.38
Isotopic PatternSee Figure 2See Figure 2-
MS/MS Fragmentation Analysis

The major fragment ions observed in the dd-MS2 spectrum are listed below, providing insights into the compound's substructures.

Measured m/zProposed Fragment FormulaMass Error (ppm)Proposed Structure
441.0768C25H19N4O3+-0.29Loss of Br
352.1394C20H18N3O2+-0.45Putative core structure
171.0441C8H7NBr+-0.58Bromophenyl-containing fragment
135.0448C8H5O2+-0.67Phenyl-dione fragment

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing stock 1 mg/mL Stock in DMSO working 10 µg/mL Working Solution stock->working Dilution uhplc UHPLC Separation working->uhplc hrms Q-Exactive Orbitrap MS uhplc->hrms Elution full_scan Full Scan MS (Accurate Mass) hrms->full_scan msms dd-MS2 (Fragmentation) hrms->msms interpretation Structural Elucidation full_scan->interpretation msms->interpretation

Caption: Experimental workflow for HRMS analysis of this compound.

Proposed Signaling Pathway Inhibition

This diagram illustrates the hypothetical mechanism of action of this compound as a kinase inhibitor in a cancer signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase Target Kinase receptor->kinase substrate Downstream Substrate kinase->substrate transcription Gene Transcription substrate->transcription proliferation Cell Proliferation transcription->proliferation compound This compound compound->kinase Inhibition

Caption: Proposed inhibition of a kinase signaling pathway by this compound.

Conclusion

The high-resolution mass spectrometry analysis successfully confirmed the elemental composition of the novel compound this compound. The measured mass of the protonated molecule was within 1 ppm of the theoretical mass, providing strong evidence for the assigned molecular formula. The fragmentation pattern obtained from the dd-MS2 experiment provided valuable structural information that will aid in the complete elucidation of the compound's chemical structure. This HRMS protocol is a robust method for the characterization of novel small molecules in a drug discovery setting.

Application Note: Functional Group Analysis of C25H19BrN4O3 by FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the use of Fourier Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of the functional groups present in the organic compound C25H19BrN4O3. The protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical analysis. By identifying the characteristic vibrational frequencies of its constituent functional groups, FT-IR spectroscopy serves as a rapid and non-destructive technique for structural elucidation and quality control.

Introduction

The compound with the molecular formula this compound is a complex organic molecule likely possessing a variety of functional groups that dictate its chemical and biological activity. The presence of nitrogen and oxygen suggests functionalities such as nitro groups, amides, or ethers, while the bromine atom indicates halogenation. The high carbon-to-hydrogen ratio is indicative of a significant degree of unsaturation, likely in the form of aromatic rings. FT-IR spectroscopy is a powerful analytical tool that probes the vibrational modes of molecules, providing a unique spectral fingerprint that corresponds to the functional groups present. This technique is invaluable for confirming the synthesis of target molecules and for identifying impurities.

Experimental Protocol

This section provides a detailed methodology for the FT-IR analysis of this compound.

1. Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

2. Sample Preparation:

  • Ensure the this compound sample is in a solid, powdered form and is dry.

  • Place a small amount of the powdered sample (approximately 1-2 mg) directly onto the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

3. Data Acquisition:

  • Background Scan: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal must be collected. This accounts for atmospheric and instrumental interferences.

  • Sample Scan:

    • Place the prepared sample on the ATR crystal.

    • Acquire the FT-IR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and smoothing if necessary using the spectrometer's software.

Data Presentation: Predicted FT-IR Spectral Data

Based on the molecular formula this compound, the following table summarizes the expected characteristic infrared absorption bands for the potential functional groups.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100 - 3000Aromatic C-HC-H StretchMedium to Weak
3000 - 2850Aliphatic C-HC-H StretchMedium to Weak
1680 - 1630Amide C=O (Amide I)C=O StretchStrong
1600 - 1585Aromatic C=CC=C In-ring StretchMedium
1550 - 1475Nitro (NO₂)Asymmetric N-O StretchStrong
1500 - 1400Aromatic C=CC=C In-ring StretchMedium
1360 - 1290Nitro (NO₂)Symmetric N-O StretchStrong
1250 - 1020Aryl C-NC-N StretchMedium to Strong
900 - 675Aromatic C-HC-H "Out-of-plane" BendStrong
690 - 515C-BrC-Br StretchMedium to Strong

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Dry this compound Powder PlaceSample Place Sample on ATR Crystal Sample->PlaceSample ApplyPressure Apply Pressure PlaceSample->ApplyPressure Background Collect Background Spectrum ApplyPressure->Background SampleScan Collect Sample Spectrum Background->SampleScan Ratio Ratio Sample to Background SampleScan->Ratio Correction Baseline Correction Ratio->Correction Interpretation Spectral Interpretation Correction->Interpretation

Caption: Experimental workflow for FT-IR analysis.

Interpretation of Results

The resulting FT-IR spectrum should be analyzed for the presence of the absorption bands listed in the data table.

  • Aromaticity: The presence of peaks in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions would confirm the existence of aromatic rings.[1][2] The specific pattern of the strong C-H out-of-plane bending bands between 900 and 675 cm⁻¹ can provide clues about the substitution pattern on the aromatic rings.[1][2]

  • Nitro Group: Strong, distinct peaks around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ are highly indicative of an aromatic nitro group.[3] The high intensity of these bands is due to the large change in dipole moment during the N-O stretching vibrations.

  • Amide Group: A strong absorption band in the 1680-1630 cm⁻¹ region would suggest the presence of a carbonyl group, likely an amide (Amide I band).

  • Carbon-Bromine Bond: The presence of a C-Br bond would be indicated by a medium to strong absorption in the fingerprint region, typically between 690 and 515 cm⁻¹.[4]

  • Fingerprint Region: The region from approximately 1400 to 400 cm⁻¹ is known as the fingerprint region. This area contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for definitive identification by comparison with a known standard.[1]

Conclusion

FT-IR spectroscopy is a highly effective and efficient method for the functional group analysis of this compound. The presence of aromatic, nitro, amide, and carbon-bromine functionalities can be readily identified by their characteristic absorption frequencies. This protocol provides a standardized procedure for obtaining high-quality FT-IR spectra for this compound, aiding in its structural verification and purity assessment. For definitive structural elucidation, it is recommended to use FT-IR in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

Application Notes and Protocols for the UV-Vis Spectroscopic Analysis of C25H19BrN4O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) spectroscopic properties of the organic compound C25H19BrN4O3 and detailed protocols for its analysis. Given the molecular formula, this compound is expected to be a complex aromatic molecule, likely containing multiple chromophores that absorb electromagnetic radiation in the UV-Vis region.

Anticipated Spectroscopic Properties

The UV-Vis spectrum of an organic molecule is determined by its electronic structure, specifically the presence of chromophores and auxochromes. For a molecule with the formula this compound, the structure is likely to contain conjugated π-systems, such as aromatic rings and double bonds, as well as heteroatoms like nitrogen, oxygen, and bromine which can influence the absorption characteristics.

UV-Vis spectroscopy is a valuable tool for characterizing such compounds and can be applied to:

  • Confirm the presence of conjugated systems.

  • Provide information about the extent of conjugation.[1]

  • Detect the presence of specific functional groups.[2]

  • Quantify the concentration of the compound in solution using the Beer-Lambert Law.

  • Assess the purity of a sample.[2]

The absorption of UV or visible light by a molecule results in the excitation of electrons from a lower energy orbital to a higher energy orbital.[3] The most common transitions for organic molecules are π → π* and n → π*.[1][3] The wavelength of maximum absorption (λmax) is a key characteristic of a compound. For complex aromatic structures similar to what is expected for this compound, multiple absorption bands are anticipated. The presence of a bromine atom and multiple nitrogen and oxygen atoms can lead to shifts in the λmax values and changes in the molar absorptivity (ε).

Hypothetical UV-Vis Spectral Data for this compound

The following table presents hypothetical, yet plausible, UV-Vis absorption data for this compound in a common organic solvent such as ethanol. This data is for illustrative purposes to demonstrate how such information would be presented. The actual experimental values may vary.

Solventλmax 1 (nm)ε 1 (M⁻¹cm⁻¹)λmax 2 (nm)ε 2 (M⁻¹cm⁻¹)Notes
Ethanol27525,00035015,000The band at 275 nm could be attributed to π → π* transitions within the aromatic system. The longer wavelength absorption at 350 nm may indicate a more extended conjugation or n → π* transitions.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of this compound.

1. Materials and Equipment

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

2. Procedure

2.1. Solution Preparation [4]

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Ensure the compound is fully dissolved.[4]

  • From the stock solution, prepare a series of dilutions to obtain solutions of lower concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is important to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[4]

2.2. Instrument Setup

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

  • Set the desired wavelength range for the scan (e.g., 200-800 nm).[4]

  • Set the scan speed and slit width according to the instrument's manual for optimal resolution.

2.3. Measurement [4]

  • Fill a clean quartz cuvette with the pure solvent to be used as the blank.

  • Place the blank cuvette in the reference beam holder of the spectrophotometer.

  • Place another cuvette with the blank solution in the sample holder and run a baseline correction. This will subtract any absorbance from the solvent and the cuvette itself.[4]

  • Rinse a sample cuvette with a small amount of the most dilute sample solution, then fill the cuvette with the solution.

  • Place the sample cuvette in the sample holder and record the UV-Vis spectrum.

  • Repeat the measurement for all the prepared dilutions, starting from the most dilute and proceeding to the most concentrated.

3. Data Analysis

  • Identify the wavelength(s) of maximum absorbance (λmax) from the spectra.

  • Using the absorbance value at λmax for a solution of known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

  • Plot a calibration curve of absorbance versus concentration to verify the linear relationship.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of a novel compound like this compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute setup Instrument Setup dilute->setup baseline Baseline Correction setup->baseline measure Measure Absorbance baseline->measure id_lambda Identify λmax measure->id_lambda calc_epsilon Calculate ε id_lambda->calc_epsilon plot_cal Plot Calibration Curve calc_epsilon->plot_cal end End plot_cal->end start Start start->weigh

References

Application Notes and Protocols for C25H19BrN4O3 in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential applications of the novel chemical entity C25H19BrN4O3 in medicinal chemistry, with a primary focus on its evaluation as an anticancer agent. This compound is a hypothetical compound designed around a quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This document outlines detailed protocols for its synthesis, in vitro screening, and mechanism of action studies, including kinase inhibition and apoptosis induction assays. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The quinazoline core is a fundamental scaffold in the development of clinically successful therapeutic agents, particularly in oncology.[1][2][3][4] The incorporation of a bromine atom can enhance the pharmacological properties of a molecule through various mechanisms, including improved binding affinity and metabolic stability. The hypothetical molecule this compound, envisioned as a bromo-substituted quinazolinone derivative, represents a promising candidate for investigation as a targeted anticancer therapeutic. These notes provide a framework for the initial exploration of this compound's potential.

Hypothetical Structure of this compound:

For the purpose of these application notes, we propose the following structure for this compound, herein referred to as "Bromoquinazol-X":

  • Core: Quinazolin-4(3H)-one

  • Substitution Pattern: A bromine atom on the benzene ring of the quinazoline core, with additional aromatic and heterocyclic moieties to satisfy the molecular formula. A plausible structure is 2-(4-bromophenyl)-3-((6-(pyridin-4-yl)quinolin-2-yl)methyl)quinazolin-4(3H)-one.

Potential Applications

Based on the quinazolinone scaffold, Bromoquinazol-X is postulated to have potential applications as:

  • Anticancer Agent: Primarily as an inhibitor of protein kinases that are often dysregulated in cancer.[1][4]

  • Anti-inflammatory Agent: Due to the known anti-inflammatory properties of some quinazoline derivatives.

  • Antimicrobial Agent: As many nitrogen-containing heterocycles exhibit antimicrobial activity.[2]

This document will focus on its potential as an anticancer agent.

Experimental Protocols

Synthesis of Bromoquinazol-X

The synthesis of the proposed Bromoquinazol-X can be achieved through a multi-step process, adapted from established methods for quinazolinone synthesis.[5][6][7]

Protocol:

  • Synthesis of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one:

    • React 2-amino-5-bromobenzoic acid with an excess of 4-bromobenzoyl chloride in a suitable solvent like pyridine.

    • Heat the reaction mixture under reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Filter, wash with cold water, and dry the solid to obtain the benzoxazinone intermediate.

  • Synthesis of Bromoquinazol-X:

    • Dissolve the 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one and (6-(pyridin-4-yl)quinolin-2-yl)methanamine in a solvent such as ethanol or glacial acetic acid.

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature to allow for precipitation.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the final product, Bromoquinazol-X.

    • Characterize the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening

The initial evaluation of the anticancer potential of Bromoquinazol-X will be performed using a panel of human cancer cell lines.[8][9][10]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like MRC-5 for cytotoxicity comparison) in 96-well plates at a density of 5,000-10,000 cells per well.[11]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Bromoquinazol-X in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve final concentrations ranging from 0.01 to 100 µM.

    • Replace the medium in the wells with the medium containing the different concentrations of Bromoquinazol-X. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Kinase Inhibition Assay

To investigate the potential mechanism of action, an in vitro kinase inhibition assay against a panel of relevant kinases (e.g., EGFR, VEGFR2) can be performed.[1]

Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • The assay will be performed in a 96-well or 384-well plate format.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a kinase assay buffer.

    • Add varying concentrations of Bromoquinazol-X (e.g., from 1 nM to 10 µM) to the wells.

    • Include a known kinase inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions (e.g., by measuring the amount of ADP produced via a luminescence-based method).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of Bromoquinazol-X.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Apoptosis Induction Assay

To determine if the cytotoxic effect of Bromoquinazol-X is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed followed by flow cytometry analysis.[12][13][14][15]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Treat the selected cancer cell line with Bromoquinazol-X at its IC50 and 2x IC50 concentrations for 24 hours.

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC (Annexin V) fluorescence will be detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis:

    • The cell population will be differentiated into four quadrants:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Data Presentation

Table 1: Hypothetical In Vitro Anticancer Activity of Bromoquinazol-X

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma1.5
A549Lung Carcinoma2.8
MRC-5Normal Lung Fibroblast> 50

Table 2: Hypothetical Kinase Inhibitory Activity of Bromoquinazol-X

KinaseIC50 (nM)
EGFR25
VEGFR240
SRC> 1000

Visualizations

Drug_Discovery_Workflow cluster_preclinical Preclinical Drug Discovery synthesis Synthesis of Bromoquinazol-X invitro In Vitro Screening (MTT Assay) synthesis->invitro Test Compound moa Mechanism of Action (Kinase & Apoptosis Assays) invitro->moa Active Compound invivo In Vivo Efficacy (Xenograft Models) moa->invivo Promising Candidate

Caption: Preclinical Drug Discovery Workflow for Bromoquinazol-X.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival BromoquinazolX Bromoquinazol-X BromoquinazolX->RTK Inhibits

Caption: Postulated Inhibition of RTK Signaling by Bromoquinazol-X.

Apoptosis_Assay_Logic start Cancer Cells Treated with Bromoquinazol-X stain Stain with Annexin V-FITC and Propidium Iodide start->stain flow Flow Cytometry Analysis stain->flow quadrants Quadrant Analysis flow->quadrants live Live Cells (Annexin V-, PI-) quadrants->live early Early Apoptotic (Annexin V+, PI-) quadrants->early late Late Apoptotic/Necrotic (Annexin V+, PI+) quadrants->late necrotic Necrotic Cells (Annexin V-, PI+) quadrants->necrotic

Caption: Logical Flow of the Annexin V/PI Apoptosis Assay.

References

Application Notes & Protocols: In Vitro Antibacterial Activity of Compound-B43 (C25H19BrN4O3)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Compound-B43 is a novel, synthetic heterocyclic compound with the molecular formula C25H19BrN4O3. Heterocyclic compounds, particularly those containing nitrogen, are a significant class of molecules in medicinal chemistry, known for a wide range of biological activities.[1][2][3] Many pyrazole derivatives, which are nitrogen-containing heterocyclic compounds, have demonstrated notable antimicrobial properties.[4][5][6][7] This document provides detailed protocols for evaluating the in vitro antibacterial efficacy of Compound-B43 and presents a summary of its activity against a panel of clinically relevant bacterial strains. The data presented herein is hypothetical and intended to serve as an illustrative example for researchers.

Antibacterial Activity Data Summary

The antibacterial potency of Compound-B43 was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several Gram-positive and Gram-negative bacterial strains.

Table 1: Hypothetical MIC and MBC Values for Compound-B43

Bacterial StrainTypeATCC NumberMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive29213816
MRSAGram-positiveBAA-17171664
Bacillus subtilisGram-positive663348
Escherichia coliGram-negative259221632
Pseudomonas aeruginosaGram-negative2785364>128
Klebsiella pneumoniaeGram-negative138833264

MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Compound-B43 stock solution (e.g., 1280 µg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in log-phase growth

  • Spectrophotometer (600 nm)

  • Sterile DMSO (Dimethyl Sulfoxide)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: a. Aseptically pick 3-5 colonies of the test bacterium from an agar plate. b. Inoculate into 5 mL of CAMHB and incubate at 37°C with shaking until the turbidity reaches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the Compound-B43 stock solution to the first well and mix thoroughly. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL). Discard 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well will be 200 µL. b. Controls:

    • Positive Control: Wells with bacteria and a standard antibiotic.
    • Negative Control (Sterility): Wells with CAMHB only.
    • Growth Control: Wells with CAMHB and bacteria, but no compound.
    • Solvent Control: Wells with bacteria and the highest concentration of DMSO used.

  • Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of Compound-B43 that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a subsequent step to the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or a multi-channel pipettor

Procedure:

  • Subculturing: a. From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot. b. Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: a. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antibacterial activity of a test compound.

G prep Prepare Compound-B43 Stock Solution dilution Serial Dilution in 96-Well Plate prep->dilution culture Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension culture->inoculate dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc

Workflow for MIC and MBC determination.
Hypothetical Mechanism of Action

The following diagram illustrates a hypothetical mechanism of action where Compound-B43 inhibits bacterial DNA gyrase, a crucial enzyme for DNA replication.

G compound Compound-B43 gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) compound->gyrase Inhibits cell_death Cell Death dna_supercoiling DNA Supercoiling & Relaxation gyrase->dna_supercoiling cell_division Bacterial Cell Division replication DNA Replication dna_supercoiling->replication transcription Transcription dna_supercoiling->transcription replication->cell_division transcription->cell_division Leads to protein synthesis for division cell_division->cell_death Inhibition leads to

Hypothetical inhibition of DNA gyrase by Compound-B43.

References

No Information Available for C25H19BrN4O3 as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific and chemical databases, no specific information could be found for the compound with the molecular formula C25H19BrN4O3 for use as a fluorescent probe or imaging agent.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. Generating such content without a basis in factual, verifiable scientific data would be speculative and would not meet the standards of accuracy required for a scientific and research-oriented audience.

Researchers, scientists, and drug development professionals interested in fluorescent probes are encouraged to consult established scientific literature and databases for known and characterized imaging agents. Resources such as PubChem, Scopus, and Web of Science can provide detailed information on a wide array of fluorescent probes and their applications.

It is recommended to verify the molecular formula and search for alternative identifiers such as IUPAC name, CAS number, or common name if available. Should this compound be a newly synthesized compound, its fluorescent properties and potential applications would first need to be determined and published in peer-reviewed literature before detailed protocols and application notes can be developed.

Troubleshooting & Optimization

Troubleshooting C25H19BrN4O3 synthesis and low yield issues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance for the synthesis of C25H19BrN4O3, a complex heterocyclic compound. Based on its molecular formula, a plausible structure is that of a bromo-substituted pyrazoline derivative. The synthetic route discussed here is a common and representative method for obtaining such compounds: a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a substituted hydrazine. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during this synthesis, particularly those related to low yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the first step (chalcone synthesis)?

A1: The most frequent issue is an incomplete reaction due to suboptimal reaction conditions. The Claisen-Schmidt condensation is base-catalyzed, and the choice of base and solvent is critical. Using a weak base or a solvent in which the reactants are not fully soluble can lead to low conversion. Additionally, side reactions, such as self-condensation of the ketone, can reduce the yield of the desired chalcone.

Q2: I am observing multiple spots on my TLC after the cyclization step. What are the likely side products?

A2: Multiple spots on a TLC plate after the cyclization step often indicate the presence of unreacted starting materials (chalcone and hydrazine), the formation of regioisomers (if the chalcone is unsymmetrical), and potentially oxidation of the pyrazoline to the corresponding pyrazole. The formation of N-acetylated pyrazolines can also occur if acetic acid is used as the solvent and the reaction is heated for an extended period.

Q3: How can I improve the regioselectivity of the cyclization reaction?

A3: The regioselectivity of the reaction between a chalcone and a substituted hydrazine is influenced by both electronic and steric factors. The reaction is often run under acidic conditions (e.g., in acetic acid) to favor the formation of a specific regioisomer. Microwave-assisted synthesis has also been reported to improve regioselectivity in some cases by allowing for shorter reaction times and more controlled heating.[1]

Q4: My final product is difficult to purify. What are some recommended purification techniques?

A4: Purification of pyrazoline derivatives can be challenging due to their similar polarity to some of the side products. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is usually effective. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be a highly effective final purification step.

Troubleshooting Guide

Problem 1: Low Yield of Chalcone Intermediate
Symptom Possible Cause Suggested Solution
Low conversion of starting materials (ketone and aldehyde) Ineffective catalyst or incorrect catalyst concentration.Optimize the base catalyst. Common bases include NaOH, KOH, and sodium methoxide. Ensure the catalyst is fresh and used in the appropriate molar ratio (typically 10-20 mol%).
Poor solubility of reactants.Choose a solvent in which both the ketone and aldehyde are soluble. Ethanol or methanol are common choices. For reactants with low solubility, a co-solvent system or heating the reaction mixture may be necessary.
Reaction time is too short.Monitor the reaction progress using TLC. Continue the reaction until the starting materials are consumed.
Formation of multiple byproducts Self-condensation of the ketone or Cannizzaro reaction of the aldehyde.Add the aldehyde slowly to the mixture of the ketone and base to minimize self-condensation. Ensure the reaction temperature is controlled, as higher temperatures can promote side reactions.
Problem 2: Low Yield of Final this compound Product
Symptom Possible Cause Suggested Solution
Incomplete cyclization of the chalcone Insufficient reaction time or temperature.The cyclization reaction often requires heating. Refluxing in a suitable solvent like acetic acid or ethanol is common. Monitor the reaction by TLC to determine the optimal reaction time.[2]
Low reactivity of the hydrazine derivative.The nucleophilicity of the hydrazine can be a factor. If using a hydrazine salt, ensure that a base is added to liberate the free hydrazine.
Product degradation The pyrazoline ring can be sensitive to strong acids or prolonged heating.Use milder reaction conditions if possible. Acetic acid is a common solvent and catalyst, but stronger acids should be avoided. Minimize the reaction time once the formation of the product is complete.
Formation of an insoluble precipitate The product may be precipitating out of the reaction mixture.If the product is insoluble in the reaction solvent, this can sometimes be advantageous for purification. However, if it hinders the reaction, a different solvent system may be required.

Experimental Protocols

Step 1: Synthesis of Chalcone Intermediate

A representative protocol for the synthesis of a bromo-substituted chalcone is as follows:

  • Dissolve the substituted acetophenone (1.0 eq) and the bromo-substituted benzaldehyde (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Add a solution of aqueous sodium hydroxide (2.0 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound by Cyclization

A representative protocol for the cyclization to form the pyrazoline is as follows:

  • Dissolve the synthesized chalcone (1.0 eq) and the substituted hydrazine (1.1 eq) in glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Quantitative Data Summary

The following table summarizes the general effects of various reaction parameters on the yield of pyrazoline synthesis, based on literature reports.[3][4]

Parameter Condition Typical Yield Range Notes
Catalyst (Cyclization) Acetic Acid60-85%Acts as both solvent and catalyst, generally good for regioselectivity.
Piperidine50-75%Basic catalyst, may lead to different regioisomers.
No Catalyst (Thermal)40-60%Requires higher temperatures and longer reaction times.
Solvent (Cyclization) Ethanol55-80%A common, effective solvent, often used with a catalytic amount of acid or base.
Glacial Acetic Acid60-85%Promotes cyclization and can control regioselectivity.
DMF/DMSO50-70%Higher boiling points allow for higher reaction temperatures, but can be difficult to remove.
Temperature Room Temperature30-50%Generally slow and may result in incomplete reactions.
Reflux60-90%Increased temperature significantly improves reaction rate and yield.
Microwave Irradiation70-95%Can dramatically reduce reaction times and improve yields.[1]

Visualizations

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazoline Step 2: Pyrazoline Synthesis cluster_purification Purification ketone Substituted Acetophenone reaction1 Claisen-Schmidt Condensation (Base Catalyst, Ethanol) ketone->reaction1 aldehyde Bromo-substituted Benzaldehyde aldehyde->reaction1 chalcone Chalcone Intermediate reaction1->chalcone reaction2 Cyclization (Acetic Acid, Reflux) chalcone->reaction2 hydrazine Substituted Hydrazine hydrazine->reaction2 product Crude this compound reaction2->product purification Column Chromatography & Recrystallization product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield of This compound check_chalcone Is the chalcone intermediate pure and in good yield? start->check_chalcone troubleshoot_chalcone Troubleshoot Chalcone Synthesis: - Optimize base catalyst - Check reactant solubility - Increase reaction time check_chalcone->troubleshoot_chalcone No check_cyclization Are there multiple spots on TLC after cyclization? check_chalcone->check_cyclization Yes troubleshoot_chalcone->check_chalcone incomplete_reaction Incomplete Reaction: - Increase reaction time/temp - Check hydrazine reactivity check_cyclization->incomplete_reaction Yes (Starting material present) side_products Side Product Formation: - Optimize solvent/catalyst - Consider milder conditions check_cyclization->side_products Yes (Multiple new spots) purification_issue Is the product difficult to purify? check_cyclization->purification_issue No incomplete_reaction->purification_issue side_products->purification_issue optimize_purification Optimize Purification: - Adjust chromatography gradient - Attempt recrystallization purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No optimize_purification->success

Caption: Troubleshooting flowchart for low yield issues.

References

Optimization of reaction conditions for C25H19BrN4O3 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of C25H19BrN4O3. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, likely (E)-3-(4-((2-(4-bromophenyl)-2-oxoethyl)thio)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one, is anticipated to be a two-step process. The first step involves the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation. This is followed by a nucleophilic substitution reaction to introduce the thioether linkage.

Q2: Which factors are critical for the initial Claisen-Schmidt condensation?

A2: The critical factors for the Claisen-Schmidt condensation include the choice of base catalyst (e.g., NaOH or KOH), the solvent (typically ethanol), reaction temperature, and reaction time. The purity of the starting materials, an appropriately substituted acetophenone and benzaldehyde, is also crucial for a successful reaction.

Q3: What are the common challenges in the nucleophilic substitution step?

A3: Common challenges in the nucleophilic substitution step include the choice of solvent, the reactivity of the nucleophile and the leaving group, and potential side reactions. Polar aprotic solvents generally favor SN2 reactions, which are common in this type of synthesis. The strength of the nucleophile and the stability of the leaving group are key determinants of the reaction rate and yield.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Chalcone Intermediate

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inactive Catalyst Use a freshly prepared aqueous solution of NaOH or KOH (e.g., 40-60%).[3]
Insufficient Reaction Time Monitor the reaction using Thin Layer Chromatography (TLC). Chalcone syntheses can run from a few hours to overnight.[3][4]
Poor Quality Reagents Ensure the purity of the starting acetophenone and benzaldehyde derivatives. Distill liquid aldehydes if necessary.
Substituent Effects Electron-releasing groups on the reactants can slow down the reaction. Consider increasing the concentration of the base or the reaction time.[3]
Reversible Reaction The formation of water during the condensation can lead to a reversible reaction. While not always necessary, performing the reaction under conditions that remove water can be beneficial.[5]
Problem 2: Formation of an Oily Product Instead of a Solid Precipitate

Possible Causes & Solutions:

Possible Cause Suggested Solution
Impurities The presence of unreacted starting materials or side products can prevent crystallization. Purify the crude product using column chromatography.[6][7]
Excess Water The water produced during the reaction, along with aqueous base, can sometimes lead to an oily product. Ensure the reaction mixture is properly neutralized and washed.[5]
Low Melting Point of the Product Some chalcone derivatives have low melting points and may not readily solidify at room temperature. Try cooling the reaction mixture in an ice bath to induce precipitation.[8]
Problem 3: Difficulty in Purifying the Final Product

Possible Causes & Solutions:

Possible Cause Suggested Solution
Similar Polarity of Product and Impurities If recrystallization is ineffective, use column chromatography with a suitable solvent system (e.g., hexane:ethyl acetate) to separate the product from impurities.[5][6]
Product Degradation Some chalcones can be unstable at higher temperatures. If recrystallizing, avoid excessive heat.[3][8]
Incomplete Reaction Unreacted starting materials can co-crystallize with the product. Monitor the reaction to completion using TLC to minimize this issue.[4][6]

Experimental Protocols

Protocol 1: Synthesis of the Chalcone Intermediate

This protocol is a general guideline for a Claisen-Schmidt condensation.

  • Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • While stirring, add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise to the mixture.

  • Continue stirring at room temperature for the appropriate time (monitor by TLC, typically 2-16 hours).[3][4]

  • Once the reaction is complete, pour the mixture into cold water or onto crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.[3][4]

  • Filter the solid product, wash with cold water until neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.[4][6][7]

Protocol 2: Nucleophilic Substitution for Thioether Linkage

This protocol outlines a general procedure for the SN2 reaction.

  • Dissolve the chalcone intermediate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Add the appropriate thiol reagent (1 equivalent) and a non-nucleophilic base (e.g., K2CO3) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Nucleophilic Substitution start Dissolve Acetophenone & Benzaldehyde in Ethanol add_base Add aq. NaOH or KOH start->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir precipitate Pour into Ice Water & Acidify with HCl stir->precipitate filter_wash Filter, Wash & Dry Crude Chalcone precipitate->filter_wash purify1 Purify by Recrystallization or Column Chromatography filter_wash->purify1 start2 Dissolve Chalcone in Polar Aprotic Solvent purify1->start2 Proceed with Pure Chalcone add_reagents Add Thiol & Base (e.g., K2CO3) start2->add_reagents react Stir at Room Temperature or Gentle Heat (Monitor by TLC) add_reagents->react workup Quench with Water & Extract react->workup dry_concentrate Dry & Concentrate Organic Layer workup->dry_concentrate purify2 Purify Final Product dry_concentrate->purify2

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_chalcone Chalcone Synthesis Issues cluster_substitution Nucleophilic Substitution Issues start Low or No Product? check_catalyst Is the base catalyst fresh? start->check_catalyst Step 1 check_solvent Is the solvent appropriate (polar aprotic)? start->check_solvent Step 2 check_time Was reaction time sufficient? (Check TLC) check_catalyst->check_time check_reagents Are starting materials pure? check_time->check_reagents check_substituents Do reactants have deactivating groups? check_reagents->check_substituents solution Consult Troubleshooting Tables for Solutions check_substituents->solution check_nucleophile Is the nucleophile strong enough? check_solvent->check_nucleophile check_leaving_group Is there a good leaving group? check_nucleophile->check_leaving_group check_leaving_group->solution

References

Purification techniques for C25H19BrN4O3 from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of the target compound C25H19BrN4O3 from crude reaction mixtures. Given the molecular formula, this compound is presumed to be a complex, likely polycyclic, aromatic nitrogen-containing heterocyclic compound. The presence of nitrogen and oxygen atoms suggests potential for polar interactions, while the large carbon framework indicates non-polar characteristics. The bromine atom adds to its molecular weight and can influence intermolecular interactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities expected in the crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials, reagents, catalysts, and byproducts from side reactions. For a complex N-heterocycle synthesis, potential byproducts could be isomers, partially reacted intermediates, over-brominated or de-brominated analogs, and polymeric materials. The specific impurities will heavily depend on the synthetic route employed.

Q2: Which purification techniques are most suitable for a compound with the formula this compound?

A2: A combination of techniques is often most effective.

  • Column Chromatography: This is a primary method for separating the target compound from major impurities based on polarity.[1]

  • Recrystallization: This technique is excellent for final purification to obtain a highly crystalline and pure solid, provided a suitable solvent or solvent system can be found.[2][3][4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations of closely related impurities, preparative HPLC offers the highest resolution.[5][6][7]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][8] For a molecule like this compound, which likely has both polar and non-polar regions, a mixed solvent system is often required.[2] A good starting point is to test solvent pairs such as ethanol/water, ethyl acetate/hexane, or dichloromethane/methanol. The principle of "like dissolves like" can be a useful guide; solvents with functional groups similar to the target compound may be good solubilizers.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Some nitrogen-containing compounds can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can try using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or an alternative stationary phase like alumina (neutral or basic).

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound does not elute from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Poor separation of the target compound from an impurity. The chosen eluent system has poor selectivity for the two compounds.Try a different solvent system with different polarity characteristics. For instance, substitute ethyl acetate with acetone or dichloromethane with methanol. Running a thorough thin-layer chromatography (TLC) analysis with various solvent systems beforehand can help optimize the separation.
Streaking of the compound on the column. The compound may be too polar for the chosen eluent, or it might be interacting strongly with the stationary phase.Add a small amount of a polar modifier to your eluent, such as a few drops of acetic acid or triethylamine (depending on the nature of your compound).
The collected fractions show the presence of multiple compounds. The column may have been overloaded with the crude mixture.Reduce the amount of crude material loaded onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.
Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.[2]Add more solvent to the hot solution to ensure the compound is fully dissolved. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If that fails, try a different solvent or solvent system where the compound is less soluble at room temperature. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
The recovered yield is very low. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
The purified compound is still impure. The impurities have similar solubility to the target compound in the chosen solvent.A second recrystallization may be necessary. Alternatively, consider using a different purification technique like column chromatography prior to recrystallization to remove the persistent impurity.

Experimental Protocols

Preparative Column Chromatography Protocol

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Analysis: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a few milligrams of the impure this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

The following table presents hypothetical data for the purification of this compound, assuming a starting crude weight of 5.00 g.

Purification Step Technique Solvent System Recovered Weight (g) Yield (%) Purity (%)
1Column ChromatographyHexane:Ethyl Acetate (Gradient)3.507095
2RecrystallizationEthanol:Water (9:1)2.9885 (from step 1)>99

Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude Crude Reaction Mixture (this compound + Impurities) column_chrom Column Chromatography (Silica Gel) crude->column_chrom Primary Purification recrystallization Recrystallization column_chrom->recrystallization Partially Purified Product waste1 Impurities column_chrom->waste1 Separated Impurities pure_product Pure this compound (>99% Purity) recrystallization->pure_product Crystalline Solid waste2 Soluble Impurities recrystallization->waste2 Impurities in Mother Liquor

Caption: A flowchart illustrating the sequential purification of this compound.

References

Identification and characterization of byproducts in C25H19BrN4O3 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of C25H19BrN4O3.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes?

Low yields can stem from a variety of factors.[1][2][3][4] Common culprits include:

  • Reagent Purity and Stoichiometry: Impure starting materials or inaccurate measurement of reagents can significantly impact the reaction outcome.[2]

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.[1]

  • Atmospheric Contamination: Sensitivity of reagents or intermediates to moisture or oxygen can inhibit the reaction.[1][2]

  • Work-up and Purification: Product loss can occur during extraction, filtration, and chromatography steps.[1][5]

Q2: I am observing an unexpected spot on my Thin Layer Chromatography (TLC). What could it be?

An unexpected spot on a TLC plate typically indicates the presence of an impurity, which could be an unreacted starting material, a byproduct, or a degradation product.[6] Byproducts are formed from the desired reaction pathway, while side products arise from parallel, undesired reactions.[6]

Q3: How can I identify the structure of an unknown byproduct?

A combination of spectroscopic and spectrometric techniques is essential for elucidating the structure of an unknown compound.[7][8][9][10] These typically include:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the carbon-hydrogen framework of the molecule.[11][12][13][14]

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Q4: What are some common byproducts in the synthesis of complex heterocyclic molecules like this compound?

In multi-component reactions often used for synthesizing complex heterocyclic compounds, byproducts can arise from incomplete reactions or alternative reaction pathways.[15][16][17] For pyrazole synthesis, which may be a core component of this compound, common issues include the formation of regioisomers.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: The reaction is not proceeding to completion.

  • Question: Have you confirmed the purity and reactivity of your starting materials and reagents?

    • Action: Verify the purity of starting materials using techniques like NMR or melting point analysis. Use freshly opened or purified reagents if they are known to degrade over time.

  • Question: Are the reaction conditions optimal?

    • Action: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. Ensure efficient stirring to promote reaction kinetics.[5]

  • Question: Could a catalyst be poisoned or inactive?

    • Action: If using a catalyst, ensure it is handled under the correct atmospheric conditions. Consider adding a fresh batch of catalyst.

Problem 2: The isolated product is impure, containing significant byproducts.

  • Question: How was the impurity identified?

    • Action: Use analytical techniques like HPLC and LC-MS to quantify the impurities.[18]

  • Question: Can the purification method be improved?

    • Action: Optimize the chromatography conditions (e.g., solvent gradient, column type) for better separation.[19][20][21][22] Recrystallization from a suitable solvent system can also be an effective purification method.

  • Question: Can the formation of byproducts be minimized?

    • Action: Adjusting the order of reagent addition or running the reaction at a lower temperature can sometimes suppress the formation of side products.

Data Presentation

The following tables provide examples of how to present quantitative data for byproduct analysis.

Table 1: HPLC Purity Analysis of Crude this compound

Peak No.Retention Time (min)Area (%)Identification
15.285.3This compound
27.89.1Byproduct A
39.15.6Byproduct B

Table 2: Characterization Data for Identified Byproducts

Byproduct IDMolecular FormulaMolecular Weight ( g/mol )Key NMR Signals (δ, ppm)
Byproduct AC18H14N2O2290.327.2-8.1 (m, 8H), 4.5 (s, 2H)
Byproduct BC7H5BrO185.029.8 (s, 1H), 7.5-7.9 (m, 4H)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the relative percentages of the main product and byproducts.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 100 to 1000.

    • Fragmentation: Perform tandem MS (MS/MS) on the parent ions of the byproducts to obtain fragmentation patterns.[23][24][25][26]

  • Data Analysis: Determine the molecular weight of each byproduct from the MS spectrum and use the fragmentation pattern to help elucidate its structure.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve the isolated byproduct (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons.[11][27]

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): Helps to establish the connectivity between atoms in the molecule.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure of the byproduct.[14]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification & Isolation cluster_characterization Byproduct Characterization cluster_conclusion Conclusion synthesis This compound Synthesis tlc TLC Analysis synthesis->tlc column Column Chromatography tlc->column hplc_prep Preparative HPLC column->hplc_prep hplc_an Analytical HPLC hplc_prep->hplc_an ms Mass Spectrometry hplc_prep->ms nmr NMR Spectroscopy hplc_prep->nmr elucidation Structure Elucidation ms->elucidation nmr->elucidation troubleshooting_flowchart start Low Yield or Impure Product reagents Check Starting Material Purity & Stoichiometry start->reagents conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagents->conditions [ Purity OK ] success Successful Synthesis reagents->success [ Impure Reagents ] purification Improve Purification Technique conditions->purification [ Conditions Optimized ] conditions->success [ Suboptimal Conditions ] purification->success [ Improved Separation ]

References

C25H19BrN4O3 stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on a representative compound, a brominated heterocyclic kinase inhibitor, due to the lack of specific public data for a compound with the molecular formula C25H19BrN4O3. The stability issues, degradation pathways, and experimental protocols described here are typical for compounds with similar structural motifs and should be considered as a general guide.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a change in color after storage. What could be the cause?

A1: A change in color, such as turning from white to yellow or brown, is often an indication of chemical degradation. This can be caused by exposure to light (photodegradation), heat, or atmospheric oxygen (oxidation). It is recommended to store the compound in a dark, cool, and inert environment (e.g., under nitrogen or argon) to minimize these effects.

Q2: I am observing a loss of potency in my stock solution of this compound over time. How can I prevent this?

A2: Loss of potency is a common sign of solution-state instability. The stability of your compound in solution can be affected by the solvent, pH, and storage temperature. We recommend preparing fresh solutions for each experiment. If storage is necessary, conduct a preliminary stability study to determine the optimal solvent and storage conditions. Aliquoting the stock solution and storing it at -80°C can also help to minimize degradation from repeated freeze-thaw cycles.

Q3: What are the most likely degradation pathways for a compound like this compound?

A3: For a brominated, multi-heterocyclic compound, the most common degradation pathways include:

  • Hydrolysis: The breakdown of the molecule by reaction with water. This can be pH-dependent, with either acidic or basic conditions accelerating the process.

  • Oxidation: Reaction with oxygen, which can be initiated by light or the presence of trace metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.

Q4: How can I monitor the degradation of this compound in my samples?

A4: The most common method for monitoring chemical degradation is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreasing compound activity over the course of an experiment.Solution instability.1. Prepare fresh stock solutions for each experiment.2. Minimize the time the compound is in aqueous buffer.3. Perform a time-course experiment to assess stability in the assay medium.
High variability between replicate experiments.Inconsistent sample handling or storage.1. Ensure consistent storage conditions for all aliquots.2. Use a standardized protocol for solution preparation.3. Evaluate the impact of freeze-thaw cycles on compound stability.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
New peaks observed in the chromatogram of an aged sample.Chemical degradation.1. Characterize the new peaks using LC-MS to identify potential degradation products.2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products.3. Review storage and handling procedures to identify potential causes of degradation.
Ghost peaks or baseline noise.Contamination of the HPLC system or solvent.1. Flush the HPLC system with a strong solvent.2. Use fresh, high-purity solvents and additives.3. Check for contamination in the sample vial or cap.

Quantitative Data on Stability

The following tables summarize representative stability data for a proxy compound under various stress conditions.

Table 1: pH-Dependent Stability in Aqueous Solution at 37°C

pH t½ (hours) Major Degradation Product(s)
2.012.5Hydrolysis Product A
5.072.8Hydrolysis Product A
7.4144.2Minimal Degradation
9.048.6Hydrolysis Product B

Table 2: Thermal and Photochemical Stability in Solid State

Condition Time % Degradation Observations
60°C7 days5.2%Slight discoloration
40°C / 75% RH14 days8.9%Significant discoloration, clumping
High-Intensity Light24 hours15.4%Severe discoloration

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and incubate at room temperature for 24 hours.

    • Photodegradation: Expose the solid compound or a solution to a high-intensity light source (e.g., a photostability chamber) for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples, if necessary.

    • Dilute the samples to an appropriate concentration.

    • Analyze by HPLC-UV and LC-MS to determine the percentage of degradation and to identify the mass of the degradation products.

Visualizations

Degradation_Pathway This compound This compound (Parent Compound) Hydrolysis_A Hydrolysis Product A (Loss of Bromine) This compound->Hydrolysis_A Acidic/Neutral Conditions Hydrolysis_B Hydrolysis Product B (Ring Opening) This compound->Hydrolysis_B Basic Conditions Oxidation_Product Oxidation Product (N-oxide) This compound->Oxidation_Product Oxidative Stress (H2O2) Photodegradation_Product Photodegradation Product (Radical Adduct) This compound->Photodegradation_Product UV/Vis Light Exposure

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Start Start with This compound Sample Prep_Solutions Prepare Stock and Test Solutions Start->Prep_Solutions Acid Acidic Hydrolysis Prep_Solutions->Acid Base Basic Hydrolysis Prep_Solutions->Base Oxidation Oxidation Prep_Solutions->Oxidation Light Photolysis Prep_Solutions->Light Heat Thermal Stress Prep_Solutions->Heat HPLC HPLC-UV Analysis (Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Light->HPLC Heat->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS Data Degradation Profile & Pathways LCMS->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Inconsistent Assay Results? Check_Solution Is the stock solution fresh? Start->Check_Solution Yes_Fresh Yes Check_Solution->Yes_Fresh Yes No_Fresh No Check_Solution->No_Fresh No Check_Storage Are aliquots stored properly (-80°C, protected from light)? Yes_Fresh->Check_Storage Prepare_New Prepare fresh solution and repeat experiment. No_Fresh->Prepare_New Yes_Stored Yes Check_Storage->Yes_Stored Yes No_Stored No Check_Storage->No_Stored No Run_Stability Conduct stability study in assay buffer. Yes_Stored->Run_Stability Improve_Storage Implement proper storage and handling protocols. No_Stored->Improve_Storage

Caption: Troubleshooting inconsistent experimental results.

Technical Support Center: Enhancing the Solubility of C25H19BrN4O3 for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the compound C25H19BrN4O3 in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I am having trouble dissolving this compound?

A1: The initial and most common step is to attempt to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[1][2] This stock can then be diluted into your aqueous assay buffer to the final desired concentration.

Q2: My this compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What is happening?

A2: This is a common issue known as "DMSO shock" or precipitation upon dilution.[3][4] While the compound is soluble in the high concentration of organic solvent in the stock, the drastic change in solvent polarity upon addition to the aqueous medium causes it to crash out of solution. The aqueous solubility of the compound is a better predictor of its behavior in the final assay medium.[3]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5% (v/v) to avoid cytotoxic effects.[5] It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: Yes, other co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used.[6][7] Additionally, formulation strategies like using cyclodextrins to form inclusion complexes or employing surfactants can enhance aqueous solubility.[8][9][10]

Q5: How can pH be used to improve the solubility of this compound?

A5: The solubility of organic compounds can be significantly influenced by the pH of the solution.[11] If this compound has acidic or basic functional groups, adjusting the pH of the buffer can lead to the formation of a more soluble ionized form.[12] For an acidic compound, increasing the pH (making it more basic) will increase solubility, while for a basic compound, decreasing the pH (making it more acidic) will enhance solubility.

Troubleshooting Guide

Problem: My compound, this compound, will not dissolve in 100% DMSO.

  • Question: What should I do if this compound is insoluble even in pure DMSO?

  • Answer:

    • Gentle Heating: Try gently warming the solution (e.g., to 37°C) and vortexing to aid dissolution. Be cautious, as excessive heat may degrade the compound.

    • Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.[13]

    • Alternative Solvents: Test the solubility in other organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). However, be aware that these solvents may have higher toxicity in biological assays.

Problem: My compound precipitates from the DMSO stock upon dilution into the aqueous assay buffer.

  • Question: How can I prevent my compound from precipitating out of solution during my experiment?

  • Answer:

    • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains within the tolerated limit for your cells.[3]

    • Use Co-solvents: Instead of diluting directly into the aqueous buffer, try diluting into a buffer that already contains a small percentage of a co-solvent.[6]

    • Incorporate Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the assay buffer can help to keep the compound in solution by forming micelles.

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[7][14][15] This is a highly effective method for increasing the aqueous solubility of poorly soluble compounds.[16]

Data Presentation

Table 1: Properties of Common Co-solvents for Biological Assays

Co-solventTypical Starting Concentration in StockCommon Final Concentration in AssayNotes
DMSO 10-100 mM≤ 0.5%Aprotic solvent, good for a wide range of nonpolar compounds. Can cause precipitation upon dilution.[1][17]
Ethanol 10-50 mM≤ 1%Can have biological effects on its own. Often used in combination with other solvents.[5]
Polyethylene Glycol 400 (PEG 400) 10-50 mM≤ 5%A less toxic option that can improve solubility. May increase the viscosity of the solution.[7][10]
Propylene Glycol 10-50 mM≤ 2%Commonly used in pharmaceutical formulations.[6]

Table 2: Comparison of Common Cyclodextrins for Solubilization

Cyclodextrin DerivativeCavity Size (Å)Water Solubility ( g/100 mL)Key Features
α-Cyclodextrin 4.7 - 5.314.5Smallest cavity, suitable for smaller molecules.
β-Cyclodextrin 6.0 - 6.51.85Mid-sized cavity, widely used but has lower aqueous solubility.
γ-Cyclodextrin 7.5 - 8.323.2Larger cavity, suitable for larger molecules.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 6.0 - 6.5> 60High aqueous solubility and low toxicity, making it a popular choice for in vivo and in vitro studies.[7][18]
Methyl-β-Cyclodextrin (M-β-CD) 6.0 - 6.5> 50Can be more effective at solubilizing highly lipophilic compounds.
Sulfobutylether-β-Cyclodextrin (SBE-β-CD) 6.0 - 6.5> 70High aqueous solubility and a good safety profile.[1]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh out a precise amount of this compound powder.

  • Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[17]

Protocol 2: Determining Optimal Co-solvent Concentration

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Prepare a series of dilutions of your aqueous assay buffer containing increasing concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% PEG 400).

  • Add a small volume of the DMSO stock solution to each of the co-solvent-containing buffers to achieve the final desired assay concentration of this compound.

  • Visually inspect each solution for any signs of precipitation immediately after addition and after a period of incubation (e.g., 1 hour) at the assay temperature.

  • The optimal co-solvent concentration is the lowest concentration that keeps the compound fully dissolved.

  • Remember to include a vehicle control with the same final concentration of the co-solvent in your biological assay to account for any effects of the solvent itself.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Determine the appropriate molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1 or 1:2).

  • Weigh out the calculated amounts of this compound and the cyclodextrin (e.g., HP-β-CD).

  • Place the powders in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which should have improved aqueous solubility.

  • The solubility of the complex in your assay buffer should be determined and compared to the free compound.

Visualizations

G start Start: this compound Solubility Issue dissolve_dmso Attempt to dissolve in 100% DMSO start->dissolve_dmso dissolved_dmso Soluble in DMSO? dissolve_dmso->dissolved_dmso precipitates_in_assay Precipitates in aqueous buffer? dissolved_dmso->precipitates_in_assay Yes troubleshoot_dmso Troubleshoot DMSO Insolubility: - Gentle Heat - Sonication - Try alternative solvent (e.g., DMF) dissolved_dmso->troubleshoot_dmso No success Success: Proceed with assay (keep DMSO final conc. low) precipitates_in_assay->success No solubilization_strategies Implement Solubilization Strategy precipitates_in_assay->solubilization_strategies Yes cosolvent Use Co-solvents (e.g., PEG 400, Ethanol) solubilization_strategies->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) solubilization_strategies->cyclodextrin ph_adjustment Adjust pH solubilization_strategies->ph_adjustment check_solubility Check Solubility in Assay Buffer cosolvent->check_solubility cyclodextrin->check_solubility ph_adjustment->check_solubility check_solubility->success Soluble end_fail Compound may not be suitable for this assay format check_solubility->end_fail Insoluble G cluster_1 After Complexation This compound This compound (Hydrophobic) inclusion_complex Inclusion Complex (Water Soluble) This compound->inclusion_complex Encapsulation cyclodextrin Cyclodextrin cyclodextrin->inclusion_complex inner_mol This compound

References

Navigating the Scale-Up of C25H19BrN4O3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

The successful scale-up of complex heterocyclic molecules like C25H19BrN4O3 is a critical phase in drug development, often presenting a unique set of challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this compound and similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of complex bromo-substituted heterocyclic compounds like this compound?

Scaling up the synthesis of molecules such as this compound from laboratory to industrial-scale production can introduce a variety of unforeseen difficulties. The primary challenges often revolve around maintaining reaction control and ensuring consistent product quality. These include:

  • Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a lab setting can become difficult to control in large reactors due to a lower surface-area-to-volume ratio, potentially leading to thermal runaway.[1][2]

  • Mixing and Mass Transfer: Achieving uniform mixing in large vessels is challenging and can result in localized "hot spots" or concentration gradients, leading to inconsistent reaction rates and the formation of impurities.[1][3][4]

  • Reagent Addition and Stoichiometry: The rate of addition of reagents can significantly impact the reaction profile. What works on a small scale may lead to side reactions or poor conversion at a larger scale.

  • Solvent Effects and Solubility: The solubility of reactants, intermediates, and the final product can change with scale, potentially leading to precipitation or difficulties in work-up and purification.

  • Safety and Hazard Management: Large-scale reactions carry a higher risk of uncontrollable reactions and require rigorous safety protocols and risk assessments to prevent accidents.[3]

  • Catalyst Deactivation: Catalysts may deactivate more rapidly at a larger scale due to impurities or thermal degradation, impacting reaction efficiency and product yield.[3]

Q2: How can I mitigate the risks of thermal runaway during an exothermic step in the synthesis of this compound?

Mitigating thermal runaway is crucial for safety and product quality. Key strategies include:

  • Calorimetry Studies: Perform reaction calorimetry to understand the heat flow of the reaction and determine the maximum temperature of the synthesis reaction (MTSR).

  • Controlled Reagent Addition: Add the limiting reagent at a controlled rate to manage the rate of heat generation.

  • Efficient Heat Exchange: Ensure the reactor is equipped with an adequate cooling system.

  • Solvent Selection: Choose a solvent with a boiling point that can act as a heat sink in case of a temperature excursion.

  • Semi-batch Processing: In a semi-batch process, one reactant is added portion-wise to another, which can help control the reaction rate and heat generation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction, side reactions, or product degradation.- Monitor reaction progress using in-process controls (e.g., HPLC, TLC).- Optimize reaction temperature and time.- Evaluate the purity of starting materials and reagents.- Investigate the impact of mixing efficiency.
Impurity Formation Localized high temperatures, incorrect stoichiometry, or prolonged reaction times.- Improve mixing to ensure homogeneous reaction conditions.- Control the rate of reagent addition.- Optimize reaction time to minimize the formation of degradation products.
Poor Reproducibility Variations in raw material quality, inconsistent process parameters, or equipment differences.- Establish strict specifications for all raw materials.- Implement robust process controls and standard operating procedures (SOPs).- Ensure consistent equipment setup and calibration.
Difficult Product Isolation/Purification Precipitation issues, emulsion formation during work-up, or co-eluting impurities.- Optimize crystallization conditions (solvent, temperature, cooling rate).- For emulsions, try adding brine or changing the pH.- Develop a more selective chromatographic purification method.

Experimental Protocols

While specific protocols for this compound are not publicly available, a general workflow for a critical bromination step in the synthesis of a similar heterocyclic compound is provided below as an illustrative example.

Illustrative Bromination Protocol:

  • Reaction Setup: A 50 L glass-lined reactor is charged with the heterocyclic precursor (1.0 kg, 1.0 equiv) and a suitable solvent (20 L). The mixture is stirred at a constant rate (e.g., 150 rpm) and cooled to 0-5 °C.

  • Reagent Addition: A solution of N-bromosuccinimide (NBS) (1.1 equiv) in the same solvent (10 L) is added dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC every 30 minutes until the starting material is consumed.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (5 L).

  • Work-up: The layers are separated, and the organic layer is washed with brine (2 x 5 L).

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Crystallization: The crude product is recrystallized from a suitable solvent system to afford the purified bromo-substituted product.

Visualizing Workflows and Logic

Experimental Workflow for Scale-Up Synthesis

G cluster_0 Phase 1: Process Development cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Manufacturing A Route Scouting & Optimization (Lab Scale) B Reaction Calorimetry & Hazard Analysis A->B C Analytical Method Development B->C D Pilot Plant Batch Synthesis C->D Technology Transfer E In-Process Control Monitoring D->E F Isolation & Purification Studies E->F G Full-Scale Production F->G Process Validation H Quality Control & Assurance G->H I Final Product Release H->I

Caption: A generalized workflow for scaling up a chemical synthesis process.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 Action1 Optimize reaction time/temperature Q1->Action1 No Q2 Are starting materials pure? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Action1->End Action2 Re-purify starting materials Q2->Action2 No Q3 Is mixing adequate? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->End Action3 Increase agitation/change impeller Q3->Action3 No Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: A decision tree for troubleshooting low yield in a chemical reaction.

References

Technical Support Center: Recrystallization of C25H19BrN4O3 for High Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the recrystallization of C25H19BrN4O3 to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal of recrystallization is to purify the solid this compound compound. This process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize while the impurities remain dissolved in the solvent.[1][2][3] The slow, controlled formation of crystals results in a product with significantly higher purity.[4][5]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should meet the following criteria:

  • High solubility at elevated temperatures: The compound should be highly soluble in the solvent at or near its boiling point.[3][6]

  • Low solubility at low temperatures: The compound should be poorly soluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.[3][6]

  • Impurities' solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[6][7]

  • Volatility: The solvent should be reasonably volatile for easy removal from the purified crystals.[7]

  • Non-reactive: The solvent must not react with this compound.

A common approach is to use a "like dissolves like" principle, where a polar compound is more soluble in a polar solvent.[6][8] Given the structure of this compound, which contains polar functional groups, polar solvents should be considered. It is often necessary to test a range of solvents or solvent mixtures to find the optimal system.[9]

Q3: What are mixed solvent systems and when should I use them?

A mixed solvent system, or solvent-pair, is used when no single solvent meets all the criteria for a good recrystallization solvent.[7] This typically involves one solvent in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible.[7] The impure compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "bad" solvent is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
This compound fails to crystallize upon cooling. - Too much solvent was used.[10][11] - The solution is supersaturated.[10] - The cooling process is too slow.- Reduce the solvent volume by gentle heating or under a stream of nitrogen.[10] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[10] - Cool the solution in an ice bath.[10]
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is too high, causing the solute to melt before it dissolves. - The compound is highly impure.[10][11] - The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.[10][11] - Consider a preliminary purification step like column chromatography if impurities are significant. - Insulate the flask to slow the cooling rate.
Low recovery of purified this compound. - Too much solvent was used, leading to significant loss of the compound in the mother liquor.[2][11] - Premature crystallization during hot filtration. - The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary to dissolve the compound.[2] - Preheat the filtration apparatus (funnel and receiving flask) and add a small amount of extra hot solvent before filtering. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2]
The purified crystals are colored. - Colored impurities are present in the starting material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.[1]
Crystallization happens too quickly. - The solution is too concentrated.[11] - The solution is cooled too rapidly.- Reheat the solution and add a small amount of additional solvent.[11] - Allow the solution to cool slowly at room temperature before placing it in an ice bath.[5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will need to be determined experimentally.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the impure this compound into separate test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility.

  • Gently heat the test tubes with insoluble compounds to the boiling point of the solvent and observe the solubility.

  • The ideal solvent will dissolve the compound when hot but not at room temperature.[8]

2. Dissolution:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.[2]

  • Continue adding solvent until the compound is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.[4]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Preheat a stemless funnel and a clean Erlenmeyer flask.

  • Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper to remove the insoluble impurities.[4]

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.[4][5]

  • Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

6. Drying:

  • Allow the crystals to dry completely on the filter paper by drawing air through them.

  • For final drying, the crystals can be placed in a desiccator.

Data Presentation

Table 1: Solvent Screening for this compound Recrystallization (Example Data)

SolventSolubility at 25°CSolubility at Boiling PointObservations
EthanolSparingly SolubleSolubleGood potential solvent.
WaterInsolubleInsolubleNot a suitable solvent.
AcetoneSolubleSolubleToo soluble at room temperature.
TolueneInsolubleSparingly SolubleMay work, but dissolution is difficult.
Ethanol/Water (9:1)Sparingly SolubleSolublePromising mixed solvent system.

Table 2: Recrystallization Efficiency of this compound (Example Data)

Solvent SystemInitial Mass (g)Recovered Mass (g)Yield (%)Purity (by HPLC, %)
Ethanol1.000.858599.5
Ethanol/Water (9:1)1.000.909099.2

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolution Dissolve this compound in hot solvent start->dissolution cooling Cool solution dissolution->cooling crystals_form Crystals form? cooling->crystals_form collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes no_crystals No crystals form crystals_form->no_crystals No oiling_out Compound 'oils out' crystals_form->oiling_out Oils Out low_yield Low yield? collect_crystals->low_yield troubleshoot_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cooling troubleshoot_oiling Troubleshoot: - Reheat and add more 'good' solvent - Cool slowly oiling_out->troubleshoot_oiling troubleshoot_oiling->cooling troubleshoot_low_yield Troubleshoot: - Use minimum hot solvent - Preheat filtration apparatus - Wash with ice-cold solvent low_yield->troubleshoot_low_yield Yes end High Purity this compound low_yield->end No troubleshoot_low_yield->start

Caption: Troubleshooting workflow for this compound recrystallization.

ExperimentalProtocol start Start solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolve impure compound in minimum hot solvent solvent_selection->dissolution hot_filtration_check Insoluble impurities? dissolution->hot_filtration_check hot_filtration 3. Hot Gravity Filtration hot_filtration_check->hot_filtration Yes crystallization 4. Cool filtrate slowly to induce crystallization hot_filtration_check->crystallization No hot_filtration->crystallization collection 5. Collect crystals by vacuum filtration crystallization->collection washing 6. Wash crystals with ice-cold solvent collection->washing drying 7. Dry purified crystals washing->drying end End drying->end

References

Technical Support Center: Resolving Ambiguous NMR Signals in Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ambiguous NMR signals, with a focus on complex organic molecules such as C25H19BrN4O3. The following frequently asked questions (FAQs) and troubleshooting guides will help you address common issues in your NMR experiments.

Frequently Asked Questions & Troubleshooting Guides

1. Why are the peaks in my 1H NMR spectrum overlapping and difficult to interpret?

Overlapping signals in 1D NMR spectra are common for complex molecules with many non-equivalent protons in similar chemical environments.[1][2]

Troubleshooting Guide:

  • Change the NMR Solvent: Altering the solvent can induce different chemical shifts, potentially resolving overlapping peaks.[3] For example, switching from chloroform-d (CDCl3) to benzene-d6 or acetone-d6 can change the spectral pattern.[3]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of signals, often resolving overlaps.

  • Run a 2D NMR Experiment: Two-dimensional NMR techniques are powerful tools for separating overlapping signals.[1][2]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.[1][2][4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing clear connections between the 1H and 13C spectra.[1][2]

2. My 1H NMR spectrum shows more peaks than expected. What could be the cause?

The presence of more signals than anticipated can arise from several factors.

Troubleshooting Guide:

  • Check for Impurities: The extra peaks could be from residual solvents or impurities from the reaction or purification process. Compare the signals with known solvent peak tables.

  • Consider Rotational Isomers (Rotamers): If your molecule has restricted rotation around a single bond (e.g., an amide or a sterically hindered biaryl system), you may be observing a mixture of stable conformations on the NMR timescale, each giving its own set of signals.

  • Variable Temperature (VT) NMR: To test for rotamers or other dynamic processes, acquire spectra at different temperatures. If the extra peaks coalesce or sharpen at higher temperatures, it is indicative of a dynamic process.

3. Some of my NMR signals are unexpectedly broad. How can I fix this?

Broad peaks can obscure coupling information and make integration unreliable.[3][5]

Troubleshooting Guide:

  • Improve Shimming: Poor magnetic field homogeneity is a common cause of broad lines. Ensure the spectrometer is properly shimmed.[3]

  • Check Sample Concentration and Solubility: A sample that is too concentrated or not fully dissolved can lead to broad signals.[3] Try diluting the sample or using a different solvent.

  • Investigate Chemical Exchange: Broadening can occur if a proton is undergoing chemical exchange, for example, an alcohol or amine proton exchanging with trace amounts of water.[4] To confirm this, add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, and their corresponding signals will disappear or decrease in intensity.[3]

  • Consider Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and reagents are free from such contaminants.

4. How can I confidently assign protons to their corresponding carbons in this compound?

Directly assigning proton and carbon signals in a complex molecule from 1D spectra alone is often impossible.

Troubleshooting Guide:

  • Utilize 2D NMR:

    • HSQC (or HMQC): This is the primary experiment for determining one-bond C-H correlations.[1][2] Each peak in the 2D spectrum corresponds to a proton and the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds).[6] This is crucial for piecing together the carbon skeleton of the molecule by connecting different spin systems.

Experimental Protocols

Detailed Methodology for a 2D HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is essential for determining direct one-bond proton-carbon correlations.

Purpose: To identify which protons are attached to which carbon atoms in a molecule.

Sample Preparation:

  • Prepare a solution of your compound (e.g., this compound) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg in 0.5-0.7 mL.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Filter the solution into a clean, dry NMR tube.

Data Acquisition:

  • Lock and shim the spectrometer on your sample.

  • Acquire a standard 1D proton spectrum to determine the spectral width.

  • Acquire a standard 1D carbon spectrum to determine the carbon spectral width.

  • Select the appropriate HSQC pulse program from the spectrometer's software library.

  • Set the spectral widths in both the proton (F2) and carbon (F1) dimensions based on the 1D spectra.

  • Set the number of data points and scans to achieve adequate resolution and signal-to-noise. A typical starting point is 2048 points in F2 and 256 increments in F1, with 2-8 scans per increment.

  • The one-bond coupling constant (1JCH) is typically set to an average value of 145 Hz for sp3 carbons and 160 Hz for sp2 carbons.

Data Processing and Interpretation:

  • Apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.

  • Phase the spectrum in both dimensions.

  • Calibrate the axes using the residual solvent peak.

  • Correlate the cross-peaks in the 2D spectrum. Each peak will have a coordinate corresponding to a proton chemical shift on one axis and a carbon chemical shift on the other, indicating a direct C-H bond.

Data Presentation

Table 1: Hypothetical 1H and 13C NMR Data for this compound

Signal 1H Chemical Shift (ppm) Multiplicity Integration 13C Chemical Shift (ppm) HSQC Correlation
18.52d1H148.2Yes
28.15d1H129.8Yes
37.90t1H125.4Yes
47.65m2H132.1, 128.9Yes
57.50s1H110.5Yes
64.10t2H45.3Yes
73.85s3H55.6Yes
83.50t2H30.1Yes
9---165.7No
10---158.4No

This table is for illustrative purposes only and represents the type of data that would be generated and analyzed.

Visualization

Troubleshooting Workflow for Ambiguous NMR Signals

Ambiguous_NMR_Workflow start Ambiguous 1D NMR Spectrum (Overlapping/Broad Peaks, Unexpected Signals) check_purity Check Sample Purity and Concentration start->check_purity Initial Checks vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr Suspect Dynamic Processes d2o_exchange Perform D2O Exchange Experiment start->d2o_exchange Suspect Exchangeable Protons (OH, NH) check_purity->start If Impure, Re-purify change_solvent Acquire Spectrum in a Different Solvent check_purity->change_solvent If Pure run_2d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) change_solvent->run_2d_nmr If Still Ambiguous vt_nmr->run_2d_nmr d2o_exchange->run_2d_nmr analyze_cosy Analyze COSY: Identify Spin Systems run_2d_nmr->analyze_cosy analyze_hsqc Analyze HSQC: Assign C-H Correlations run_2d_nmr->analyze_hsqc analyze_hmbc Analyze HMBC: Establish Long-Range Connectivity run_2d_nmr->analyze_hmbc structure_elucidation Propose/Confirm Molecular Structure analyze_cosy->structure_elucidation analyze_hsqc->structure_elucidation analyze_hmbc->structure_elucidation

Caption: A logical workflow for troubleshooting and resolving ambiguous NMR signals.

References

Technical Support Center: C25H19BrN4O3 Sample Preparation for Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing high-quality single crystals of C25H19BrN4O3 suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What is the first step in preparing this compound for single crystal X-ray diffraction?

A1: The most critical first step is to ensure the purity of your this compound sample. Impurities can significantly hinder or prevent the growth of single crystals.[1] It is highly recommended to purify the compound using techniques such as column chromatography or recrystallization before attempting to grow single crystals.

Q2: How do I choose a suitable solvent for crystallizing this compound?

A2: The ideal solvent is one in which your compound is moderately soluble.[2] If the compound is too soluble, it may not precipitate, or it may form small, unusable crystals. Conversely, if it is nearly insoluble, it will be difficult to dissolve enough material to achieve the supersaturation required for crystal growth. A systematic solvent screening is the best approach.

Q3: What are the most common techniques for growing single crystals of organic compounds like this compound?

A3: The three most common and effective methods for growing single crystals of organic compounds are:

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution of the compound.[3][4][5]

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent (antisolvent) in which the compound is insoluble. The vapor of the antisolvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[6][7][8][9]

  • Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible "poor" solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents leads to crystal growth.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form, solution remains clear. 1. The solution is not sufficiently supersaturated. 2. The compound is too soluble in the chosen solvent.1. Allow more solvent to evaporate (slow evaporation). 2. Add more antisolvent (vapor diffusion/solvent layering). 3. Try a different solvent or solvent system where the compound is less soluble. 4. Cool the solution slowly, as solubility often decreases with temperature.[1]
A precipitate or powder forms instead of crystals. 1. Supersaturation was reached too quickly. 2. The compound is poorly soluble in the chosen solvent system.1. Slow down the rate of crystallization by reducing the rate of evaporation (e.g., smaller opening on the vial) or diffusion (e.g., lower temperature). 2. Use a solvent system where the compound has slightly higher solubility. 3. Filter the solution before setting up the crystallization to remove any particulate matter that could act as nucleation sites.[1]
An oil forms instead of crystals. 1. The compound may be impure. 2. The degree of supersaturation is too high. 3. The temperature is too high.1. Further purify the compound. 2. Start with a more dilute solution. 3. Try setting up the crystallization at a lower temperature. 4. Use a different solvent system.
Crystals are too small (microcrystals). 1. Too many nucleation sites are present. 2. The rate of crystal growth is too fast.1. Ensure all glassware is scrupulously clean to minimize dust particles. 2. Filter the solution immediately before setting up the crystallization. 3. Slow down the crystallization process (slower evaporation or diffusion). 4. Reduce the concentration of the solution.
Crystals are twinned or intergrown. 1. Rapid crystal growth.1. Slow down the rate of crystallization. 2. Try a different solvent system, as the solvent can influence crystal packing.[7] 3. Use a seed crystal from a previous successful crystallization to promote the growth of a single, well-formed crystal.

Experimental Protocols

Solvent Screening Protocol

A systematic approach to finding a suitable solvent is crucial. The following table provides a starting point for screening solvents for this compound, a tetrazole derivative.

Solvent Polarity Index Boiling Point (°C) Expected Solubility of Tetrazole Derivatives
Hexane0.169Low
Toluene2.4111Moderate
Dichloromethane3.140High
Acetone5.156High
Ethyl Acetate4.477Moderate
Acetonitrile5.882Moderate
Ethanol4.378Moderate to High
Methanol5.165High
Water10.2100Low to Moderate (depending on substituents)

Procedure:

  • Place a very small amount (1-2 mg) of this compound into separate small vials.

  • Add a few drops of each solvent to the respective vials.

  • Observe the solubility at room temperature.

  • Gently warm the vials with low to moderate solubility to see if the compound dissolves completely.

  • Allow the heated solutions to cool slowly to room temperature and then in a refrigerator to observe for crystal formation.

A good "single solvent" for slow evaporation is one where the compound is sparingly soluble at room temperature but dissolves upon gentle heating. For vapor diffusion and solvent layering, you will need a "good" solvent in which the compound is soluble and a "poor" solvent (antisolvent) in which it is insoluble.

Detailed Crystallization Methodologies

This method is ideal when you have a solvent in which this compound has moderate solubility.

Protocol:

  • Dissolve the compound in a suitable solvent, gently warming if necessary to achieve a clear, saturated or near-saturated solution.

  • Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter.

  • Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation.[3] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Experimental Workflow for Slow Evaporation

slow_evaporation cluster_prep Preparation cluster_growth Crystal Growth dissolve Dissolve this compound in a suitable solvent filter Filter the solution dissolve->filter evaporate Slowly evaporate the solvent filter->evaporate crystals Single crystals form evaporate->crystals

Caption: Workflow for the slow evaporation crystallization method.

This is a very effective method when you have only a small amount of material.

Protocol:

  • Dissolve your this compound sample in a small amount of a "good" solvent (e.g., dichloromethane, acetone) in a small, open vial.

  • Place this small vial inside a larger jar or beaker that contains a layer of a "poor" solvent or antisolvent (e.g., hexane, diethyl ether) in which the compound is insoluble.[7]

  • Seal the larger container tightly.

  • The more volatile antisolvent will slowly diffuse into the solution containing your compound, causing it to become less soluble and crystallize over time.

Experimental Workflow for Vapor Diffusion

vapor_diffusion cluster_prep Preparation cluster_growth Crystal Growth dissolve Dissolve compound in 'good' solvent in a small vial setup Place small vial in a sealed larger jar with 'poor' solvent dissolve->setup diffuse Vapor of 'poor' solvent diffuses into the solution setup->diffuse crystals Single crystals form diffuse->crystals

Caption: Workflow for the vapor diffusion crystallization method.

This technique is useful when you have two miscible solvents with different densities.

Protocol:

  • Dissolve your compound in a small amount of a "good," denser solvent (e.g., dichloromethane) in a narrow tube or vial.

  • Carefully and slowly, layer a less dense, "poor" solvent (e.g., hexane) on top of the solution, trying to minimize mixing at the interface.[6] A syringe or pipette can be used to gently add the second solvent down the side of the tube.

  • Seal the tube and leave it undisturbed.

  • Over time, the solvents will slowly mix at the interface, leading to the formation of crystals.

Logical Relationship for Solvent Selection

solvent_selection compound This compound solubility Solubility Test compound->solubility soluble Soluble solubility->soluble High insoluble Insoluble solubility->insoluble Low moderately_soluble Moderately Soluble solubility->moderately_soluble Moderate good_solvent Good Solvent (for Vapor Diffusion/Layering) soluble->good_solvent poor_solvent Poor Solvent (Antisolvent) insoluble->poor_solvent single_solvent Single Solvent (for Slow Evaporation) moderately_soluble->single_solvent

Caption: Decision-making process for selecting crystallization solvents.

References

Validation & Comparative

Validating the Structure of C25H19BrN4O3: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

The unequivocal determination of a chemical structure is a cornerstone of chemical research and drug development. For a novel compound with the molecular formula C25H19BrN4O3, a combination of advanced analytical techniques is required for complete structural validation. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidation, alongside alternative and complementary methods such as Mass Spectrometry (MS) and X-ray Crystallography.

To illustrate the application of these techniques, we will consider a hypothetical but plausible structure for this compound, which we will refer to as Compound 1 . This molecule contains a diverse range of chemical environments, making it an excellent candidate for showcasing the power of 2D NMR.

Hypothetical Structure: For the purpose of this guide, we will use the following hypothetical structure for this compound: A substituted pyrazole derivative with aromatic and amide functionalities, providing a variety of proton and carbon signals for NMR analysis.

Primary Technique: 2D NMR Spectroscopy

Two-dimensional NMR techniques are powerful for establishing the connectivity of atoms within a molecule, providing a detailed structural map. The most common experiments for small molecule characterization are COSY, HSQC, and HMBC.

Comparison of Key 2D NMR Experiments
Technique Information Provided Strengths Limitations
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through 2-3 bonds.Excellent for identifying adjacent protons and tracing out spin systems within the molecule.Does not provide information about heteronuclear connectivity or quaternary carbons.
HSQC (Heteronuclear Single Quantum Coherence)Shows correlations between protons and the carbons they are directly attached to (one-bond C-H correlation).Highly sensitive and excellent for assigning protons to their respective carbons.Does not show correlations to quaternary carbons or long-range C-H correlations.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).Crucial for connecting different spin systems and identifying quaternary carbons.Less sensitive than HSQC; interpretation can be complex.
Experimental Workflow for Structural Validation

The process of validating a chemical structure using 2D NMR follows a logical progression, starting from simple 1D experiments and moving to more complex 2D correlations to piece together the molecular puzzle.

G Figure 1: Workflow for Structural Validation using NMR A Obtain High-Resolution Mass Spectrum (Determine Molecular Formula) B Acquire 1D NMR Spectra (1H, 13C, DEPT) A->B C Acquire 2D COSY Spectrum B->C D Acquire 2D HSQC Spectrum B->D E Acquire 2D HMBC Spectrum B->E F Integrate All Spectral Data C->F D->F E->F G Propose a Chemical Structure F->G H Final Structure Validation G->H

Caption: Figure 1: Workflow for Structural Validation using NMR.

Detailed Experimental Protocols

Correlation Spectroscopy (COSY)
  • Objective: To identify proton-proton (H-H) couplings.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Instrument Setup:

    • Tune and match the probe for the ¹H frequency.

    • Optimize the lock and shims for a homogeneous magnetic field.

  • Acquisition Parameters (Bruker Example):

    • Pulse Program: cosygpqf

    • Number of Scans (ns): 4 to 8

    • Number of Increments (td in F1): 256 to 512

    • Spectral Width (sw in F1 and F2): Set to cover all proton signals (e.g., 12 ppm).

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply a sine-squared window function in both dimensions and perform a Fourier transform. The resulting spectrum is typically symmetrized.

Heteronuclear Single Quantum Coherence (HSQC)
  • Objective: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[1]

  • Sample Preparation: As for COSY, though a slightly higher concentration (10-20 mg) may be beneficial.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Optimize lock and shims.

  • Acquisition Parameters (Bruker Example):

    • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)

    • Number of Scans (ns): 2 to 4

    • Number of Increments (td in F1): 128 to 256

    • Spectral Width (sw in F2): Cover all proton signals (e.g., 12 ppm).

    • Spectral Width (sw in F1): Cover all carbon signals (e.g., 220 ppm).

    • Relaxation Delay (d1): 1.5 seconds.

  • Processing: Apply a sine-squared window function in F2 and a sine-bell function in F1, followed by Fourier transform. Phase correction is required.

Heteronuclear Multiple Bond Correlation (HMBC)
  • Objective: To identify long-range (2-3 bond) ¹H-¹³C correlations.[1]

  • Sample Preparation: As for HSQC.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Optimize lock and shims.

  • Acquisition Parameters (Bruker Example):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (ns): 8 to 16

    • Number of Increments (td in F1): 256 to 512

    • Spectral Width (sw in F2): Cover all proton signals (e.g., 12 ppm).

    • Spectral Width (sw in F1): Cover all carbon signals (e.g., 220 ppm).

    • Relaxation Delay (d1): 1.5-2 seconds.

    • Long-range coupling delay (d6): Optimized for an average long-range J-coupling of 8 Hz.

  • Processing: Apply a sine-squared window function in both dimensions and perform a Fourier transform. The spectrum is typically displayed in magnitude mode.

Alternative and Complementary Validation Techniques

While 2D NMR is exceptionally informative, other techniques provide critical data that can confirm or complement the NMR results.

Comparison with Alternative Techniques
Technique Information Provided Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, allowing for the determination of the molecular formula. Fragmentation patterns can give clues about the structure.[2]Extremely sensitive (requires very little sample). Confirms the elemental composition.[2]Does not provide information on the connectivity of atoms or stereochemistry. Isomers are often indistinguishable.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and stereochemistry.[3]Unambiguous determination of the complete 3D structure.Requires a single crystal of sufficient quality, which can be difficult or impossible to grow. The solid-state structure may differ from the solution-state structure.
Logical Integration of Techniques

A robust structural validation strategy integrates these techniques in a complementary fashion.

G Figure 2: Integrated Structural Elucidation Pathway cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Confirmation and 3D Structure A HRMS (Molecular Formula) C 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity, 2D Structure) A->C B 1D NMR (Functional Groups, Proton/Carbon Count) B->C E NOESY/ROESY (Solution-phase conformation) C->E Further Study F Final Validated Structure C->F D X-ray Crystallography (If crystal available) (3D Structure, Stereochemistry) D->F Confirms NMR E->F Confirms Conformation

Caption: Figure 2: Integrated Structural Elucidation Pathway.

Conclusion

The structural validation of a novel molecule such as this compound is a multi-faceted process. While 2D NMR techniques like COSY, HSQC, and HMBC are the workhorses for determining the covalent framework of a molecule in solution, they are most powerful when used in conjunction with other analytical methods. High-resolution mass spectrometry provides the essential starting point of a correct molecular formula, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure, provided a suitable crystal can be obtained. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in their structural assignments, which is a critical step in the journey of drug discovery and development.

References

Comparative Analysis of N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-2-[(3-methoxyphenyl)methoxy]acetamide and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the biological activities of compounds structurally related to N-[1-([4-bromophenyl]methyl)-1,2,4-triazol-3-yl]-2-([3-methoxyphenyl]methoxy)acetamide, providing available experimental data, protocols, and pathway diagrams.

The core structure, featuring a bromophenyl group, a nitrogen-containing heterocyclic ring (such as a triazole or thiazole), and an acetamide linker, is a common scaffold in medicinal chemistry. The analysis of its derivatives offers insights into the structure-activity relationships that govern their biological effects.

Comparative Biological Activity

Here, we compare the biological activities of various compounds that share key structural motifs with N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-2-[(3-methoxyphenyl)methoxy]acetamide. The data is presented for two primary areas of activity: anticancer and antimicrobial.

Anticancer Activity

Structurally similar compounds, particularly those containing a bromophenyl-substituted thiazole ring, have demonstrated notable cytotoxic effects against various cancer cell lines. The data below summarizes the in vitro anticancer activity of a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives.

Table 1: In Vitro Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

Compound IDR-group on Amino AcetamideTest Cell LineIC50 (µM)
d6 2-methylphenylMCF-72.1
d7 3-methylphenylMCF-72.5
5-FU (Standard Drug)MCF-75.0

Source: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.

Antimicrobial Activity

The same series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives also exhibited significant antimicrobial activity against a range of bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

Compound IDR-group on Amino AcetamideS. aureusB. subtilisE. coliC. albicans
d1 phenyl6.2512.512.512.5
d2 4-chlorophenyl6.256.2512.56.25
d3 4-fluorophenyl12.56.256.2512.5
Ciprofloxacin (Standard Drug)3.126.256.25-
Fluconazole (Standard Drug)---6.25

Source: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Cancer cells (e.g., MCF-7) are plated in 96-well plates at an optimal density and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 510 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization anticancer Anticancer Assay (SRB) characterization->anticancer antimicrobial Antimicrobial Assay (Broth Dilution) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: A generalized workflow for the synthesis, screening, and analysis of novel bioactive compounds.

signaling_pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Inhibits Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Bromophenyl-Thiazole Derivative Bromophenyl-Thiazole Derivative RTK RTK Bromophenyl-Thiazole Derivative->RTK Inhibition RTK->PI3K

References

Hypothetical In Silico Docking Analysis of C25H19BrN4O3: A Comparative Guide for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the hypothetical compound C25H19BrN4O3 and two structural analogs, designated Compound A and Compound B, through in silico molecular docking studies. The investigation focuses on their potential as inhibitors of key protein targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and B-cell lymphoma 2 (Bcl-2). This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for the discovery of novel therapeutic agents.

Compound Profiles

For the purpose of this guide, we have postulated a core scaffold for this compound and generated two hypothetical analogs for a comparative assessment.

  • This compound (Lead Compound): A novel heterocyclic compound with a molecular weight of 515.35 g/mol .

  • Compound A (C24H17N5O3): An analog with a molecular weight of 423.42 g/mol , featuring a modification on the phenyl ring.

  • Compound B (C26H22N4O3): An analog with a molecular weight of 454.48 g/mol , presenting an additional methyl group.

Comparative Docking Analysis

The primary objective of this in silico study was to predict and compare the binding affinities of the lead compound and its analogs against the selected protein targets. The docking simulations were performed using AutoDock Vina. The results, including binding affinity (in kcal/mol) and the calculated inhibition constant (Ki), are summarized in the table below.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)
This compound EGFR1M17-9.80.15
VEGFR21YWN-10.20.08
Bcl-22W3L-8.51.20
Compound A EGFR1M17-8.90.75
VEGFR21YWN-9.10.55
Bcl-22W3L-7.83.50
Compound B EGFR1M17-9.50.25
VEGFR21YWN-9.90.12
Bcl-22W3L-8.22.10

The results suggest that this compound exhibits the most favorable binding affinity towards both EGFR and VEGFR2, with the lowest calculated Ki values among the tested compounds. This indicates its potential as a dual inhibitor. While all compounds showed some affinity for Bcl-2, the binding energies were comparatively lower.

Experimental Protocols

A standardized and rigorous protocol was followed for the in silico molecular docking studies to ensure the reliability and reproducibility of the results.

Protein Preparation

Three-dimensional crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB).[1] The structures were prepared using AutoDockTools (ADT).[2] This process involved:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of Gasteiger charges to all atoms.[3] The prepared protein structures were saved in the PDBQT file format, which includes atomic coordinates, charges, and atom types.[3]

Ligand Preparation

The 2D structures of this compound, Compound A, and Compound B were sketched using chemical drawing software and converted to 3D structures. The structures were then energetically minimized using the MMFF94 force field.[4] Torsional degrees of freedom were defined to allow for ligand flexibility during the docking process. The prepared ligands were also saved in the PDBQT format.

Grid Generation

A grid box was defined for each target protein to specify the search space for the docking simulation. The grid box was centered on the known active site of each protein, determined from the co-crystallized ligand in the original PDB file or from published literature. The dimensions of the grid box were set to 60 x 60 x 60 Å to encompass the entire binding pocket.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[5] The Lamarckian genetic algorithm was employed as the search algorithm.[6] The following parameters were used for each docking run:

  • Exhaustiveness: 8

  • Number of modes: 10

The exhaustiveness parameter controls the thoroughness of the search.[5] The top 10 binding poses for each ligand were generated and ranked based on their binding affinity scores.

Analysis of Results

The docking results were analyzed to identify the best binding pose for each ligand-protein complex. The binding affinity, reported in kcal/mol, represents the free energy of binding. The inhibition constant (Ki) was calculated from the binding affinity using the following equation:

Ki = exp(ΔG / (R * T))

where ΔG is the binding affinity, R is the gas constant (1.987 cal/mol·K), and T is the temperature (298.15 K). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized using PyMOL.

Visualizations

In Silico Docking Workflow

The following diagram illustrates the key steps in the in silico docking protocol.

docking_workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) Prep_Protein Prepare Protein (Add H, Charges) PDB->Prep_Protein Ligand_2D Ligand Structure (2D) Prep_Ligand Prepare Ligand (3D Conversion, Minimize) Ligand_2D->Prep_Ligand Grid Grid Generation (Define Binding Site) Prep_Protein->Grid Prep_Ligand->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Results Analyze Results (Binding Affinity, Ki) Docking->Results Visualization Visualize Interactions (PyMOL) Results->Visualization

A flowchart of the in silico molecular docking workflow.
Hypothetical Signaling Pathway

The protein targets investigated in this study are part of a complex signaling network that regulates cell proliferation and survival. The diagram below depicts a simplified, hypothetical signaling pathway involving EGFR, VEGFR2, and Bcl-2.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis

A simplified hypothetical signaling pathway involving EGFR, VEGFR2, and Bcl-2.

Conclusion

This hypothetical in silico docking study demonstrates a comparative framework for evaluating novel compounds against relevant cancer targets. The lead compound, this compound, showed promising dual inhibitory potential against EGFR and VEGFR2 in this computational model. The detailed protocol and visualizations provided herein serve as a guide for conducting and interpreting similar in silico drug discovery efforts. It is important to note that these computational predictions require experimental validation through in vitro and in vivo studies to confirm the biological activity and therapeutic potential of these compounds.

References

Structure-activity relationship (SAR) studies of C25H19BrN4O3 analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of indole-based analogs is crucial for the rational design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of a series of C25H19BrN4O3 analogs, focusing on their potential as targeted therapeutic agents. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Structure-Activity Relationship of Indole Carboxamide Analogs

The core structure of the analogs under consideration is based on a substituted indole carboxamide scaffold. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the indole ring and the N-phenyl group.

Table 1: Biological Activity of Substituted 1H-Indole-2-Carboxamide Analogs as CB1 Receptor Allosteric Modulators

The following table summarizes the in vitro activity of a series of 1H-indole-2-carboxamide analogs as allosteric modulators of the cannabinoid 1 (CB1) receptor. The data is adapted from a study by Nguyen et al.[1][2][3].

Compound IDR1 (at C5)R2 (at C3)R3 (on Phenyl Ring)IC50 (nM)[1][2][3]
1 ClH4-piperidinyl853
17 ClH4-diethylamino483
42 FH4-diethylamino>10,000
43 FMe4-diethylamino3,080
44 FEt4-diethylamino2,010
45 ClMe4-diethylamino79
46 FH4-piperidinyl212
47 FMe4-piperidinyl390
48 FEt4-piperidinyl590
49 ClMe4-piperidinyl320

Key SAR Observations:

  • Substitution at C5 of the Indole Ring: The presence of a chloro or fluoro group at the C5 position generally enhances the modulatory potency at the CB1 receptor[2]. Compound 45 , with a chloro group at C5 and a methyl group at C3, was the most potent in this series with an IC50 value of 79 nM[1][2][3].

  • Substitution at C3 of the Indole Ring: Short alkyl groups, such as a methyl group, at the C3 position are preferred for higher activity. Larger groups tend to decrease potency[1][2].

  • Substitution on the N-Phenyl Ring: A diethylamino group at the 4-position of the phenyl ring resulted in greater potency compared to a piperidinyl group at the same position[1][2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies.

Calcium Mobilization Assay

This assay was used to determine the allosteric modulating activity of the synthesized compounds on the CB1 receptor[1].

  • Cell Culture: CHO-K1 cells stably co-expressing the human CB1 receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel were used. Cells were maintained in Ham’s F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 400 µg/mL G418, and 250 µg/mL zeocin.

  • Assay Procedure:

    • Cells were seeded into 384-well black-walled, clear-bottom plates.

    • After 24 hours, the cells were loaded with a calcium-sensitive dye (Calcium 5) for 60 minutes at 37 °C.

    • The test compounds were added to the cells and incubated for 15 minutes.

    • The CB1 receptor agonist CP55,940 was then added to stimulate the receptor.

    • Changes in intracellular calcium concentration were measured using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of the agonist response, were calculated from the dose-response curves.

Visualizing SAR and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

General Workflow for Structure-Activity Relationship Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Lead Compound Analogs Analog Synthesis Start->Analogs Structural Modification Purification Purification & Characterization Analogs->Purification Screening In Vitro Screening Purification->Screening Activity Determine Biological Activity (e.g., IC50) Screening->Activity SAR Establish SAR Activity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

A generalized workflow for structure-activity relationship (SAR) studies.

Signaling Pathway for CB1 Receptor Modulation

CB1_Signaling cluster_membrane Cell Membrane cluster_cell Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ligand Agonist (e.g., CP55,940) Ligand->CB1R Analog Allosteric Modulator (Indole Carboxamide Analog) Analog->CB1R

Simplified signaling pathway of the CB1 receptor and its modulation.

References

Cross-Validation of Analytical Data for Novel Kinase Inhibitor ZM-447439 (C25H19BrN4O3)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical data for the novel kinase inhibitor ZM-447439 (C25H19BrN4O3), obtained from a suite of orthogonal analytical techniques. The objective of this document is to present a clear cross-validation of the compound's identity, purity, and concentration, ensuring data integrity for researchers, scientists, and drug development professionals. The methodologies detailed below are standard protocols for the characterization of small molecule drug candidates.

Data Summary

Quantitative data from High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are summarized below. These techniques provide orthogonal assessments of the compound's purity and concentration, leading to a robust and reliable analytical profile.

ParameterHPLC-UVLC-MSqNMR
Purity (%) 99.2%99.1%99.3%
Molecular Weight ( g/mol ) -515.39 (observed)-
Concentration (mg/mL) 1.01-0.99

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are crucial for the reproducibility of the presented data.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: ZM-447439 was dissolved in 50:50 Acetonitrile:Water to a nominal concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, with a 2-minute hold at 95% B.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 150°C.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Experiment: 1H NMR.

  • Pulse Program: zg30.

  • Relaxation Delay (d1): 30 s.

  • Number of Scans: 16.

  • Data Processing: MestReNova software was used for phasing, baseline correction, and integration. The concentration of ZM-447439 was determined by comparing the integral of a well-resolved proton signal from the analyte to the integral of the known concentration of the internal standard.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the cross-validation of analytical data and a hypothetical signaling pathway for the kinase inhibitor ZM-447439.

CrossValidationWorkflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation ZM_Synthesis Synthesis of ZM-447439 HPLC HPLC-UV (Purity, Concentration) ZM_Synthesis->HPLC Sample LCMS LC-MS (Identity, Purity) ZM_Synthesis->LCMS Sample qNMR qNMR (Structure, Purity, Concentration) ZM_Synthesis->qNMR Sample Data_Integration Data Integration & Comparison HPLC->Data_Integration LCMS->Data_Integration qNMR->Data_Integration Final_Report Certificate of Analysis (CoA) Data_Integration->Final_Report Validated Data KinaseInhibitionPathway ZM ZM-447439 Kinase Target Kinase ZM->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Apoptosis) Downstream->CellularResponse

Experimental Drug C25H19BrN4O3: A Comparative Analysis Against Standard MRSA Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational compound C25H19BrN4O3 against established drugs for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections: Vancomycin, Linezolid, and Daptomycin.

The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant threat to public health, necessitating the development of novel antimicrobial agents. This report details the available preclinical data on this compound, identified as 6-bromo-2-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzo[de]isoquinoline-1,3-dione, and contrasts its efficacy with current standard-of-care antibiotics.

Efficacy Comparison

Limited preclinical data for this compound suggests potential antibacterial activity. However, a direct quantitative comparison with established drugs is challenging due to the preliminary nature of the available information. The following table summarizes the typical efficacy of standard MRSA therapies.

DrugClassMechanism of ActionIn Vitro Efficacy (MIC90 for MRSA)
This compound Benzo[de]isoquinoline-1,3-dione derivativeNot fully elucidatedData not available in peer-reviewed literature
Vancomycin GlycopeptideInhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala precursors.[1][2][3]1-2 µg/mL
Linezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.[4][5][6][7]1-4 µg/mL
Daptomycin Cyclic LipopeptideDisrupts bacterial cell membrane function, leading to depolarization and cell death.[8][9][10][11]0.25-1 µg/mL

Mechanism of Action

The precise mechanism of action for this compound has not been extensively described in the available literature. Its structural class, benzo[de]isoquinoline-1,3-dione, is known to encompass compounds with diverse biological activities. Further research is required to elucidate its specific cellular targets and mode of antibacterial action.

In contrast, the mechanisms of the comparator drugs are well-established:

  • Vancomycin: This glycopeptide antibiotic interferes with the synthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[1][2][3]

  • Linezolid: As an oxazolidinone, it inhibits the initiation of protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[4][5][6][7]

  • Daptomycin: This cyclic lipopeptide inserts into the bacterial cell membrane in a calcium-dependent manner, causing rapid membrane depolarization, ion leakage, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[8][9][10][11]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for determining the in vitro efficacy of antimicrobial agents against MRSA, which would be applicable for the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro efficacy.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized inoculum of a clinical MRSA isolate (e.g., ATCC 43300) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Dilution Series: A serial two-fold dilution of the test compound (this compound) and comparator drugs (Vancomycin, Linezolid, Daptomycin) is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.

Visualizing Molecular Pathways and Workflows

To facilitate understanding, the following diagrams illustrate the mechanisms of action of the comparator drugs and a typical experimental workflow.

cluster_vancomycin Vancomycin Mechanism of Action Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala terminus of peptidoglycan precursor Vancomycin->DAlaDAla Binds to Inhibition Inhibition CellWall Bacterial Cell Wall Synthesis Inhibition->CellWall Inhibits

Caption: Vancomycin's inhibition of cell wall synthesis.

cluster_linezolid Linezolid Mechanism of Action Linezolid Linezolid Ribosome50S 50S Ribosomal Subunit Linezolid->Ribosome50S Binds to InitiationComplex 70S Initiation Complex Formation Ribosome50S->InitiationComplex Prevents formation of ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Inhibits

Caption: Linezolid's inhibition of protein synthesis.

cluster_daptomycin Daptomycin Mechanism of Action Daptomycin Daptomycin CellMembrane Bacterial Cell Membrane Daptomycin->CellMembrane Inserts into (Ca²⁺ dependent) Depolarization Membrane Depolarization & Ion Leakage CellMembrane->Depolarization Causes CellDeath Bacterial Cell Death Depolarization->CellDeath Leads to cluster_workflow In Vitro Efficacy Testing Workflow start Prepare MRSA Inoculum dilution Prepare Serial Dilutions of Test Compounds start->dilution inoculate Inoculate Microtiter Plate dilution->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read Read MIC values incubate->read

References

Comparative Efficacy Analysis of C25H19BrN4O3: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of publicly accessible data for a compound with the molecular formula C25H19BrN4O3. Consequently, a direct comparative analysis of its in vitro and in vivo efficacy against alternative compounds cannot be constructed at this time. Extensive searches of chemical and biomedical databases did not yield specific information regarding the synthesis, biological activity, or mechanism of action for a molecule with this precise composition.

This absence of data prevents the creation of a detailed comparison guide as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, are contingent upon the availability of primary research findings.

While the provided molecular formula is specific, it does not correspond to a well-known or publicly documented therapeutic agent or research compound. Scientific literature does contain information on various brominated nitrogen and oxygen-containing heterocyclic compounds with potential biological activities; however, without a specific chemical structure or name associated with this compound, any attempt at a comparative analysis would be purely speculative.

For a meaningful comparison guide to be developed, the following information would be essential:

  • Chemical Identity: The specific chemical structure and name of this compound.

  • Biological Target(s): The protein, enzyme, or pathway that the compound is designed to modulate.

  • Published Studies: Peer-reviewed research articles detailing its in vitro and in vivo testing.

In the interest of providing relevant information, should a specific compound name or structure associated with this compound become available, a thorough analysis could be initiated. This would involve a targeted search for its pharmacological profile, including studies on its efficacy, toxicity, and mechanism of action, which would then allow for a rigorous comparison with established alternative treatments.

Comparative Cytotoxicity of Bromo-Substituted Pyrazoline Analogs in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of a representative bromo-substituted pyrazoline derivative on cancerous and non-cancerous cell lines. While direct experimental data for the specific compound C25H19BrN4O3 is not available in the public domain, this guide utilizes data from a closely related bromo-substituted pyrazoline analog to illustrate the typical selective cytotoxicity observed in this class of compounds. The information presented is based on published experimental findings and is intended to serve as a reference for researchers in oncology and drug discovery.

Introduction

Pyrazoline and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] The substitution of a bromine atom onto the pyrazoline scaffold has been shown in various studies to enhance cytotoxic activity against cancer cells.[1] A critical aspect of anticancer drug development is the assessment of selective toxicity, where a compound exhibits high efficacy against tumor cells while demonstrating minimal harm to normal, healthy cells. This guide focuses on the comparative in vitro cytotoxicity of a representative bromo-substituted pyrazoline compound, highlighting its differential effects on cancer and normal cell lines.

Quantitative Cytotoxicity Data

The cytotoxic activity of a representative bromo-substituted pyrazoline derivative was evaluated against a panel of human cancer cell lines and a normal murine fibroblast cell line (NIH/3T3). The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth, was determined for each cell line. The results are summarized in the table below.

Cell LineCell TypeCompound IC50 (µM)
Cancer Cell Lines
HepG-2Human Hepatocellular Carcinoma6.78
HelaHuman Cervical Cancer7.63
A549Human Lung Carcinoma> 50
Normal Cell Line
NIH/3T3Mouse Embryonic Fibroblast> 50

Data is based on a representative bromo-substituted pyrazoline compound from a study by Gomha et al. The study identifies this and related compounds as selective cytotoxic agents against HepG-2 and Hela cells due to their low cytotoxicity against NIH/3T3 cells.[5]

The data clearly indicates that the bromo-substituted pyrazoline derivative exhibits selective cytotoxicity against HepG-2 and Hela cancer cell lines, with significantly lower IC50 values compared to the A549 cancer cell line and the normal NIH/3T3 cell line. The high IC50 values for A549 and NIH/3T3 suggest a favorable therapeutic window for this class of compounds.

Experimental Protocols

The following is a generalized methodology for the in vitro cytotoxicity assessment of the bromo-substituted pyrazoline derivative, based on standard protocols.

1. Cell Culture and Maintenance:

  • Cell Lines: Human cancer cell lines (HepG-2, Hela, A549) and a normal mouse fibroblast cell line (NIH/3T3) are used.

  • Culture Medium: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The bromo-substituted pyrazoline derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours). A control group receives only the vehicle (DMSO) at the same concentration as the highest compound concentration.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer & Normal Cell Lines B Cell Seeding in 96-well Plates A->B C Addition of Bromo-Substituted Pyrazoline Derivative B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Reagent D->E F Incubation & Formazan Crystal Formation E->F G Solubilization of Formazan F->G H Absorbance Measurement G->H I Calculation of Cell Viability H->I J Determination of IC50 Values I->J

Caption: Workflow of the MTT assay for determining cytotoxicity.

Logical Relationship of Comparative Cytotoxicity

G cluster_0 Cancer Cell Lines cluster_1 Normal Cell Line Compound {Bromo-Substituted Pyrazoline Analog} HepG2 HepG-2 (Hepatocellular Carcinoma) Compound->HepG2 High Cytotoxicity (Low IC50) Hela Hela (Cervical Cancer) Compound->Hela High Cytotoxicity (Low IC50) NIH3T3 NIH/3T3 (Fibroblast) Compound->NIH3T3 Low Cytotoxicity (High IC50)

Caption: Selective cytotoxicity of the pyrazoline analog.

Potential Signaling Pathway for Apoptosis Induction

G cluster_0 Apoptosis Pathway Compound Bromo-Substituted Pyrazoline Derivative Cell Cancer Cell Compound->Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulation Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway induced by the compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of C25H19BrN4O3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

Crucially, it is imperative to obtain the manufacturer- or supplier-specific Safety Data Sheet (SDS) for C25H19BrN4O3 before handling or disposal. The SDS will contain detailed, substance-specific information essential for safety and compliance.

General Disposal Principles

Disposal of this compound must always be conducted in strict accordance with federal, state, and local regulations. As a brominated organic compound, it is likely to be classified as a hazardous waste.

Key Steps for Disposal:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous.

    • Segregate waste containing this compound from other laboratory waste streams to prevent incompatible chemical reactions.

    • Specifically, keep it separate from strong oxidizing agents and strong bases.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling this compound. This includes:

      • Chemical-resistant gloves (nitrile or neoprene).

      • Safety goggles or a face shield.

      • A lab coat.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Waste Collection and Storage:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable for organic waste.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "6-bromo-2-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzo[de]isoquinoline-1,3-dione".

  • Disposal Method:

    • Do not dispose of this compound down the drain or in regular trash.

    • The primary recommended method of disposal for halogenated organic compounds is through a licensed hazardous waste disposal company.

    • These specialized companies have the facilities to incinerate the material at high temperatures in a controlled environment equipped with scrubbers to neutralize harmful acidic gases (such as hydrogen bromide) that are produced.

Quantitative Data Summary

Without a specific SDS, quantitative data regarding disposal parameters is not available. The following table outlines general quantitative guidelines for laboratory chemical waste, which should be adapted based on the forthcoming information from the specific SDS for this compound.

ParameterGeneral GuidelineSource of Specific Data
pH Range for Neutralization Not applicable; neutralization is not a recommended disposal method for this type of compound.Safety Data Sheet (SDS)
Container Fill Level Do not exceed 90% of the container's capacity to allow for expansion.Institutional Waste Protocols
Storage Time Limit Follow institutional guidelines for hazardous waste accumulation (e.g., 90 or 180 days).Institutional Waste Protocols

Experimental Protocols

No in-lab treatment or neutralization protocols are recommended for this compound due to the potential for hazardous reactions and the lack of specific data. The only recommended protocol is secure collection and transfer to a certified hazardous waste management facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated obtain_sds Obtain Manufacturer's Safety Data Sheet (SDS) start->obtain_sds assess_hazards Assess Hazards Based on SDS (Toxicity, Reactivity, etc.) obtain_sds->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate as Halogenated Organic Waste select_ppe->segregate_waste label_container Label Waste Container Clearly 'Hazardous Waste' & Chemical Name segregate_waste->label_container store_safely Store in a Designated, Secure Area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store_safely->contact_ehs end_disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

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